molecular formula C14H15NO2 B14000969 Tert-butyl quinoline-3-carboxylate

Tert-butyl quinoline-3-carboxylate

Cat. No.: B14000969
M. Wt: 229.27 g/mol
InChI Key: PREJZUNWGQEGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl quinoline-3-carboxylate (CAS 403605-44-7) is a valuable chemical building block and intermediate in medicinal chemistry and drug discovery research. This compound features a quinoline core, a privileged scaffold renowned for its diverse pharmacological activities . Quinoline-3-carboxylate derivatives are a significant area of investigation in developing new therapeutic agents. Scientific studies highlight that this class of compounds demonstrates promising antiproliferative activity against various cancer cell lines, including MCF-7 and K562, with some derivatives exhibiting potent activity through the up-regulation of intrinsic apoptosis pathways . Beyond oncology research, the quinoline ring structure is a key component in compounds with a broad spectrum of other biological activities, including antibacterial, antimalarial, antiviral, and anti-Alzheimer's disease properties . Researchers utilize this ester as a versatile precursor for the synthesis of more complex molecules, such as quinoline-3-carboxamides, which have been explored as potential inhibitors of targets like Cholesteryl Ester Transfer Protein (CETP) for coronary heart disease research . Its structure allows for further functionalization, making it a critical intermediate for constructing compound libraries in hit-to-lead optimization campaigns. Chemical Identifiers: • CAS Number: 403605-44-7 • Molecular Formula: C 14 H 15 NO 2 • Molecular Weight: 229.27 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3

InChI Key

PREJZUNWGQEGSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N=C1

Origin of Product

United States
Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl quinoline-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl quinoline-3-carboxylate (CAS: 403605-44-7 ) is a privileged nitrogen-containing fused heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry[1][2]. Unlike simple alkyl esters, the bulky tert-butyl group provides strategic steric shielding, allowing the quinoline core to undergo harsh downstream functionalizations—such as transition-metal-catalyzed cross-couplings—without premature ester cleavage. Recently, this specific scaffold has gained immense traction in precision oncology, acting as a rigid structural anchor in the development of highly selective KRAS mutant inhibitors for non-small cell lung cancer (NSCLC)[3].

This whitepaper provides a comprehensive analysis of its physicochemical properties, optimal synthetic methodologies, mechanistic pathways, and field-proven experimental protocols designed for drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is crucial for optimizing reaction solvents, purification strategies, and analytical monitoring.

PropertyValueCausality / Significance
Chemical Name Tert-butyl quinoline-3-carboxylateIUPAC nomenclature standard.
CAS Number 403605-44-7Unique registry identifier for procurement and safety[2].
Molecular Formula C14H15NO2Defines the mass-to-charge ratio for LC-MS monitoring[1].
Molecular Weight 229.27 g/mol Essential for stoichiometric calculations[1].
Structural Class Fused N-HeterocycleProvides a rigid planar geometry ideal for kinase/GTPase pocket binding[3].
Protecting Group tert-Butyl EsterImparts orthogonal stability; resistant to bases/nucleophiles, cleavable by TFA[3].

Synthetic Methodologies: Causality & Design

The classical approach to synthesizing quinolines (e.g., the Skraup synthesis) often suffers from poor regiocontrol and harsh, highly exothermic conditions. To synthesize quinoline-3-carboxylates with absolute regiochemical fidelity, the Friedländer synthesis is the gold standard[4].

However, the traditional Friedländer reaction requires 2-aminobenzaldehydes, which are notoriously unstable and prone to rapid self-condensation[5]. To circumvent this, modern synthetic routes utilize a Domino Nitro Reduction-Friedländer Heterocyclization [5][6].

  • The Causality of the Domino Approach : By starting with the highly stable 2-nitrobenzaldehyde and reducing it in situ using iron powder and acetic acid, the transient 2-aminobenzaldehyde is generated in the immediate presence of the active methylene compound (tert-butyl 3-oxopropanoate).

  • Thermodynamic Driving Force : The highly reactive amine is instantly trapped via a Knoevenagel condensation, followed by an irreversible cyclodehydration. This cascade prevents degradation, driving the thermodynamic equilibrium entirely toward the stable, aromatic quinoline system[4][5].

Mechanistic Pathway

FriedlanderMechanism N1 2-Nitrobenzaldehyde N2 2-Aminobenzaldehyde (Transient) N1->N2 Fe, AcOH Reduction N3 Aldol Adduct N2->N3 + Reagent N4 Tert-butyl quinoline- 3-carboxylate N3->N4 -2 H2O Cyclodehydration Reagent tert-butyl 3-oxopropanoate Reagent->N3

Domino Nitro Reduction-Friedländer mechanism for quinoline-3-carboxylate synthesis.

Applications in Targeted Therapeutics (KRAS Inhibitors)

The tert-butyl quinoline-3-carboxylate scaffold is not just a passive intermediate; it is an active geometric director in rational drug design. In the development of selective inhibitors for KRAS gene mutations (such as KRAS G12C, highly prevalent in NSCLC), the quinoline core is utilized to project binding vectors directly into the Switch-II pocket of the RAS protein[3].

When the RAS protein binds to GTP, it enters an "active" state. Inhibitors built on this quinoline scaffold are designed to lock the mutant KRAS in its inactive GDP-bound state[3]. The tert-butyl ester serves a critical role during the multi-step synthesis of these complex inhibitors: it survives harsh palladium-catalyzed cross-coupling reactions (e.g., reacting with (2-fluoro-6-hydroxyphenyl)boronic acid) and is later cleanly removed via acidic solvolysis to reveal the free carboxylic acid, which is essential for target protein interaction[3].

DrugDiscovery S1 Core Synthesis (Friedländer) S2 Halogenation (C-H Activation) S1->S2 S3 Suzuki Coupling (Boronic Acids) S2->S3 S4 TFA Deprotection (Ester Cleavage) S3->S4

Downstream functionalization workflow of the quinoline core in drug discovery.

Experimental Protocols

Protocol A: Domino Synthesis of Tert-butyl quinoline-3-carboxylate

This protocol is a self-validating system: the successful reduction of the nitro group and subsequent aromatization can be visually confirmed by the emergence of a strong blue/green fluorescence under 365 nm UV light on a TLC plate.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 mmol)

  • tert-Butyl 3-oxopropanoate (1.2 mmol)

  • Iron powder (<100 mesh, 4.0 mmol)

  • Glacial Acetic Acid (5.0 mL)

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-nitrobenzaldehyde (1.0 mmol) and tert-butyl 3-oxopropanoate (1.2 mmol) in 5 mL of glacial acetic acid[5][6]. Rationale: Acetic acid acts simultaneously as the solvent, the acid catalyst for the Knoevenagel condensation, and the proton source for the metal-mediated reduction.

  • Reduction & Trapping: Heat the stirring mixture to 95 °C. Carefully add the iron powder (4.0 mmol) in small portions to manage the exothermic hydrogen evolution[6].

  • Cyclodehydration: Maintain the reaction at 95–100 °C for 1.5 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The consumption of the UV-absorbing nitro compound and the appearance of a highly fluorescent quinoline spot indicates reaction completion[5].

  • Workup: Cool the mixture to room temperature and dilute with 15 mL of ethyl acetate. Filter the suspension through a tightly packed pad of Celite[6]. Rationale: Celite filtration is mandatory to remove colloidal iron oxides, which will otherwise cause unbreakable emulsions during aqueous extraction.

  • Purification: Wash the organic filtrate sequentially with water, saturated aqueous NaHCO3 (until gas evolution ceases), and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure product[6].

Protocol B: Downstream Suzuki-Miyaura Coupling

A standard procedure for appending pharmacophores to the quinoline core, as utilized in KRAS inhibitor synthesis[3].

Step-by-Step Methodology:

  • Degassing: To a Schlenk tube, add a halogenated derivative of tert-butyl quinoline-3-carboxylate (0.27 mmol), a functionalized boronic acid such as (2-fluoro-6-hydroxyphenyl)boronic acid (1.35 mmol), and K2CO3 (2.0 eq) in a 4:1 mixture of Dioxane/H2O[3]. Sparge the solution with argon for 15 minutes. Rationale: Rigorous deoxygenation prevents the oxidation of the electron-rich Pd(0) catalyst and minimizes boronic acid homocoupling.

  • Catalysis: Add the Palladium catalyst (e.g., a biphenyl phosphine-based Pd(II) complex, 10 mol%) under a positive stream of argon[3]. Seal the tube and heat to 90 °C for 4-6 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short silica plug to remove the palladium black. Concentrate and purify via reverse-phase preparative HPLC to isolate the coupled intermediate[3].

References

  • 001chemical.com. "Tert-butyl quinoline-3-carboxylate - 001화학 - 001CHEMICAL".
  • GuideChem. "403605-44-7 cas号403605-44-7分子式、结构式、MSDS、熔点、沸点".
  • BenchChem. "Comparative analysis of different synthetic routes to 2-tert-Butylquinoline".
  • MDPI. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines".
  • Wikipedia. "Friedländer synthesis".
  • Google Patents. "WO2021083167A1 - 取代的杂环并环类化合物,其制法与医药上的用途 (Substituted heterocyclic compounds, preparation methods and medical uses thereof)".

Sources

The Serendipitous Discovery and Strategic Evolution of Quinoline-3-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the fascinating history and scientific development of quinoline-3-carboxylates, a cornerstone of modern antibacterial therapy. From an accidental discovery to a multi-generational class of potent drugs, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core scaffold, its mechanism of action, and key synthetic methodologies.

The Genesis: An Unforeseen Antibacterial Agent

The story of quinoline antibacterials begins not with a targeted search, but with a serendipitous observation during the synthesis of the antimalarial drug, chloroquine, in the early 1960s.[1][2][3] Researchers George Lesher and his colleagues at Sterling Drug Inc. isolated a byproduct with unexpected antibacterial activity.[1][4] This "active impurity" was identified as nalidixic acid, a naphthyridine derivative, which is structurally related to quinolones and is considered the first of the quinolone antibiotics.[1][4]

Initially, nalidixic acid showed modest activity, primarily against Gram-negative bacteria, and was introduced in 1962 for the treatment of urinary tract infections (UTIs).[1][5][6] While its clinical use was limited due to a narrow spectrum and the rapid development of bacterial resistance, its discovery was a pivotal moment, unveiling a novel chemical scaffold with the potential for antibacterial activity.[6][7] This laid the groundwork for decades of research and development aimed at modifying the core structure to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.[8][9]

The Rise of the Fluoroquinolones: A Tale of Chemical Refinement

The true therapeutic potential of this class of compounds was unlocked with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone nucleus. This chemical modification gave rise to the fluoroquinolones, a new generation of antibiotics with significantly enhanced antibacterial activity and a broader spectrum that included Gram-positive bacteria.[1][]

Norfloxacin, patented in 1978, was the first of these "new quinolones" and marked a significant advancement in the field.[7][8] Following this breakthrough, a plethora of fluoroquinolone analogs were synthesized and introduced into clinical practice, each with incremental improvements in activity, pharmacokinetics, and safety profiles.[1][7] This evolution is often categorized into generations, as summarized in the table below.

GenerationKey Structural FeaturesRepresentative DrugsSpectrum of ActivityYear of Introduction (Approx.)
First Basic quinolone/naphthyridone coreNalidixic acid, Cinoxacin, Oxolinic acidPrimarily Gram-negative (e.g., Enterobacteriaceae)1962
Second 6-fluoro, 7-piperazinyl substituentsCiprofloxacin, Norfloxacin, OfloxacinBroad-spectrum: Excellent Gram-negative, moderate Gram-positive, and some atypical coverageEarly 1980s
Third Modifications to the 7-piperazinyl ring and other positionsLevofloxacin, SparfloxacinEnhanced activity against Gram-positive bacteria (especially Streptococcus pneumoniae)Late 1980s - Early 1990s
Fourth Modifications at C-8 and the 7-substituentMoxifloxacin, GemifloxacinBroad-spectrum with improved activity against anaerobes and atypical pathogensLate 1990s

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone and fluoroquinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][11] These enzymes are crucial for DNA replication, repair, and recombination by managing the topological state of the bacterial chromosome.[3][]

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for initiating DNA replication and transcription. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-stranded breaks created by the enzyme.[11] This leads to an accumulation of these cleavage complexes, which are converted into permanent DNA breaks, ultimately triggering cell death.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated DNA into daughter cells, leading to a lethal traffic jam on the chromosome.[11]

The dual targeting of both enzymes by later-generation fluoroquinolones is a key factor in their enhanced potency and reduced propensity for the development of resistance.[1]

Quinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiling Introduces Negative Supercoils DNA_Gyrase->Supercoiling Catalyzes Topoisomerase_IV Topoisomerase IV Decatenation Separates Daughter Chromosomes Topoisomerase_IV->Decatenation Catalyzes Quinolone Quinolone Antibiotic Inhibition_Gyrase Inhibition of DNA Gyrase Quinolone->Inhibition_Gyrase Inhibition_TopoIV Inhibition of Topoisomerase IV Quinolone->Inhibition_TopoIV DNA_Damage DNA Damage & Cell Death Inhibition_Gyrase->DNA_Damage Inhibition_TopoIV->DNA_Damage

Caption: Mechanism of action of quinolone antibiotics.

Synthesis of the Quinolone-3-Carboxylate Core: The Gould-Jacobs Reaction

A fundamental and versatile method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction, first reported in 1939.[12][13][14] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[14]

The general workflow of the Gould-Jacobs reaction is as follows:

Gould-Jacobs Reaction Workflow Start Aniline + Diethyl ethoxymethylenemalonate (DEEM) Condensation Condensation (Heat, 100-130°C) Start->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (High Temperature, >250°C) Intermediate->Cyclization Quinolone_Ester 4-Hydroxy-3-carboethoxyquinoline Cyclization->Quinolone_Ester Hydrolysis Saponification (e.g., NaOH) Quinolone_Ester->Hydrolysis Quinolone_Acid Quinoline-3-carboxylic acid Hydrolysis->Quinolone_Acid Decarboxylation Decarboxylation (Heat) Quinolone_Acid->Decarboxylation End 4-Hydroxyquinoline Decarboxylation->End

Caption: General workflow of the Gould-Jacobs reaction.

Experimental Protocol: Classical Thermal Gould-Jacobs Synthesis

This protocol outlines the classical thermal synthesis of a 4-hydroxyquinoline-3-carboxylate derivative.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[14]

  • Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.[14]

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

  • Heat the mixture to approximately 250 °C to induce intramolecular cyclization. This step is typically carried out for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the 4-hydroxy-3-carboethoxyquinoline product.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

Step 3: Saponification (Hydrolysis)

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[14]

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, as monitored by TLC.[14]

  • Cool the reaction mixture and acidify with a concentrated acid (e.g., hydrochloric acid) to precipitate the quinoline-3-carboxylic acid.[14]

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point until the evolution of carbon dioxide ceases.

  • The resulting product is the 4-hydroxyquinoline.

Note: Modern variations of the Gould-Jacobs reaction utilize microwave irradiation to significantly reduce reaction times and improve yields.[14][15]

Conclusion and Future Perspectives

The journey of quinoline-3-carboxylates from a laboratory curiosity to a major class of antibacterial agents is a testament to the power of medicinal chemistry. The continuous refinement of the core structure has led to the development of drugs with enhanced efficacy, a broader spectrum of activity, and improved safety profiles. However, the emergence of bacterial resistance remains a significant challenge, necessitating the ongoing search for new derivatives and novel mechanisms of action. Future research in this area will likely focus on overcoming resistance, further optimizing pharmacokinetic and pharmacodynamic properties, and exploring the potential of the quinoline scaffold in other therapeutic areas, such as anticancer and antiviral agents.

References

  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35(6), 379–385.
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Gould-Jacobs reaction - wikidoc. (2012, August 9). Retrieved March 10, 2026, from [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.
  • [The history of the development and changes of quinolone antibacterial agents]. (2012). Yakushigaku Zasshi, 47(1), 49–58.
  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4096–4110.
  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4096–4110.
  • Nalidixic acid - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). Molecules, 20(11), 20498–20507.
  • Taylor & Francis. (n.d.). Nalidixic acid – Knowledge and References. Retrieved March 10, 2026, from [Link]

  • Tillotson, G. S. (2005). Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113–S119.
  • Sharma, P. C., & Jain, S. (2010). Quinolones: Chemistry and its Therapeutic Activities. International Journal of Drug Development and Research, 2(3), 519-532.
  • A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. (2020). Asian Journal of Organic & Medicinal Chemistry, 5(3), 203-209.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20.

Sources

The Strategic Role of the Tert-Butyl Group in the Design and Development of Quinoline-3-Carboxylate-Based Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a carboxylate group at the 3-position, this scaffold gains a critical interaction point for various biological targets, leading to applications in oncology and infectious diseases.[1][3] The strategic incorporation of substituents is paramount in tuning the pharmacological profile of these molecules. Among the vast arsenal of chemical motifs available to drug designers, the tert-butyl group stands out for its profound and predictable influence on molecular properties.[4][5] This technical guide provides an in-depth analysis of the multifaceted role of the tert-butyl group in the context of quinoline-3-carboxylate derivatives. We will explore how its unique steric and electronic properties are leveraged to modulate physicochemical characteristics, enhance metabolic stability, and improve receptor binding affinity and selectivity, thereby offering a powerful tool for the optimization of drug candidates.

Introduction: The Quinoline-3-Carboxylate Scaffold and the Tert-Butyl Tuning Element

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, lauded for its diverse pharmacological activities.[2] The electronic properties of this bicyclic aromatic system and its ability to engage in various intermolecular interactions make it an ideal starting point for drug discovery. The addition of a carboxylate group at the 3-position introduces a key hydrogen bond acceptor and potential for ionic interactions, further enhancing its utility as a pharmacophore.[6][7]

However, an unadorned scaffold rarely possesses the ideal balance of properties required for a successful drug. Fine-tuning is achieved through strategic substitution. The tert-butyl group, -C(CH₃)₃, is a quintessential sterically demanding substituent used to deliberately alter a molecule's behavior.[4][8] Its primary contributions—steric hindrance, conformational restriction, and lipophilicity—are not merely incremental adjustments but can fundamentally transform a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.[5][9] This guide will dissect these contributions within the specific framework of quinoline-3-carboxylates.

The Physicochemical Impact of the Tert-Butyl Group

The introduction of a tert-butyl group onto the quinoline-3-carboxylate core instigates significant changes in the molecule's fundamental physical and chemical properties.

Steric Hindrance and Molecular Conformation

The most defining characteristic of the tert-butyl group is its sheer bulk.[4][10] This steric demand creates a large, conformationally rigid domain that can be exploited in several ways:

  • Steric Shielding: The group can act as a "steric shield," physically obstructing the approach of enzymes or reagents to nearby functional groups.[5][9] In the context of a quinoline-3-carboxylate, a tert-butyl group at an adjacent position (e.g., C-4 or C-6) can protect the quinoline ring or the carboxylate ester/amide linkage from enzymatic degradation.

  • Conformational Locking: The tert-butyl group possesses a very high conformational energy (A-value), meaning it strongly resists occupying sterically crowded positions.[4] This property can be used to "lock" a flexible molecule into a specific, bioactive conformation, which can enhance its binding affinity to a target receptor by reducing the entropic penalty of binding.[4][9]

Caption: Steric shielding effect of the tert-butyl group.

Lipophilicity and Solubility

The tert-butyl group is non-polar and hydrophobic. Its addition to a molecule invariably increases lipophilicity, a critical parameter in drug design that influences permeability, solubility, and plasma protein binding.[11] This relationship is quantified by the partition coefficient (LogP).

CompoundSubstituentCalculated LogPComment
Quinoline-3-carboxylic acidNone~2.1 (Predicted)Baseline lipophilicity.
6-tert-Butylquinoline-3-carboxylic acid6-tert-Butyl3.23[12]Significant increase in lipophilicity.

This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, potentially boosting oral bioavailability.[5] However, this is a delicate balance; excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[13]

Modulation of Pharmacokinetic (ADME) Properties

The true power of the tert-butyl group in drug design lies in its ability to predictably modify a molecule's ADME profile.

Enhancing Metabolic Stability

A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes.[14] The steric bulk of the tert-butyl group is a well-established strategy to enhance metabolic stability.[4][5] By positioning it near a known metabolic "soft spot" on the quinoline-3-carboxylate scaffold, chemists can shield the site from CYP-mediated oxidation, thereby extending the drug's half-life.[9]

The Tert-Butyl Group as a Site of Metabolism

While it can act as a shield, the tert-butyl group itself is not inert and can be a target for metabolism.[14][15] Oxidation of one of the methyl groups by CYP enzymes (notably CYP3A4, CYP2C8, and CYP2C9) leads to a primary alcohol metabolite, which can be further oxidized to a carboxylic acid.[14][15]

This metabolic pathway is not always detrimental. In some successful drugs, such as the cystic fibrosis medication Ivacaftor, hydroxylation of a tert-butyl group results in a major active metabolite.[15] This underscores the importance of characterizing the metabolic fate of tert-butyl-containing compounds early in development.

Receptor_Binding cluster_Target On-Target Receptor cluster_OffTarget Off-Target Receptor Receptor1 Binding SitePrimary Binding DomainHydrophobic Pocket Receptor2 Binding SitePrimary Binding DomainShallow Pocket Ligand Ligand with tert-Butyl Group Ligand->Receptor1  High Affinity Binding (Good Fit) Ligand->Receptor2  Steric Clash (Poor Fit) tBu_ligand t-Bu

Caption: Role of tert-butyl group in receptor selectivity.

Experimental Protocols

Validating the theoretical advantages of incorporating a tert-butyl group requires rigorous experimental testing. Below are standardized protocols for assessing key parameters.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone of early ADME profiling to estimate the rate of metabolic clearance by CYP enzymes. [14] Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a tert-butyl-substituted quinoline-3-carboxylate.

Materials:

  • Test compound (10 mM stock in DMSO).

  • Pooled human liver microsomes (HLM), 20 mg/mL.

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).

  • Control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Acetonitrile with internal standard (for quenching and sample analysis).

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: Thaw microsomes on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add the microsomal suspension to the master mix to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the test compound to the microsomal suspension to a final concentration of 1 µM. Vortex gently.

  • Time Points: Aliquots (e.g., 50 µL) are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately add each aliquot to a collection plate/tube containing 3 volumes (150 µL) of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).

Protocol: Determination of LogP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a tert-butyl-substituted quinoline-3-carboxylate.

Materials:

  • Test compound.

  • 1-Octanol (HPLC grade, pre-saturated with buffer).

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with octanol).

  • Glass vials with screw caps.

  • Vortex mixer and/or shaker.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC-UV).

Methodology:

  • Preparation: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration where the absorbance can be accurately measured.

  • Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of pre-saturated 1-octanol (e.g., 2 mL of each).

  • Equilibration: Tightly cap the vial and shake vigorously for a set period (e.g., 1 hour) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from the aqueous layer. Measure the concentration of the compound remaining in the aqueous phase ([Compound]ₐq) using the analytical instrument.

  • Calculation:

    • The initial concentration in the aqueous phase is [Compound]ᵢₙᵢₜᵢₐₗ.

    • The concentration in the octanol phase is calculated by mass balance: [Compound]ₒ꜀ₜ = ([Compound]ᵢₙᵢₜᵢₐₗ - [Compound]ₐq).

    • The partition coefficient, P, is the ratio: P = [Compound]ₒ꜀ₜ / [Compound]ₐq.

    • LogP is the base-10 logarithm of P: LogP = log₁₀(P) .

Conclusion and Future Outlook

The tert-butyl group is far more than a simple bulky substituent; it is a strategic tool for precision engineering of molecular properties. In the context of the quinoline-3-carboxylate scaffold, its incorporation provides a reliable method to enhance metabolic stability, modulate lipophilicity for improved membrane transit, and enforce specific conformations for potent and selective target engagement. [4][5]While its own susceptibility to metabolism must be carefully evaluated, a thorough understanding of its influence allows medicinal chemists to overcome common drug development hurdles. [14][15]The judicious application of the tert-butyl group will undoubtedly continue to be a key strategy in the optimization of quinoline-3-carboxylate derivatives into next-generation therapeutics.

References

  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Metabolically Stable tert-Butyl Replacement. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Retrieved from [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. Retrieved from [Link]

  • Gold, M. R., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Heliyon. Retrieved from [Link]

  • Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery Blogs. Retrieved from [Link]

  • Synthetic Routes to Quinoline Derivatives. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Purohit, P., et al. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Retrieved from [Link]

  • Steric effects in the GBB‐3CR. The bulk effect of tert‐butyl prevents... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. (n.d.). Google Patents.
  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (2018). PubMed. Retrieved from [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (2018). PMC. Retrieved from [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • tert-Butyl alcohol. (n.d.). Wikipedia. Retrieved from [Link]

  • Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin. (2025). PMC. Retrieved from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). PMC. Retrieved from [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). MDPI. Retrieved from [Link]

  • Scheme for the synthesis of t‐butyl quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • T-BUTYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Tert-butyl group. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2012). MDPI. Retrieved from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Protocols for the Synthesis of tert-Butyl Quinoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinoline-3-carboxylic acid structural motif is a highly privileged scaffold in medicinal chemistry, serving as the core for numerous biologically active compounds, including the CFTR potentiator Ivacaftor (VX-770)[1] and various CB2 receptor ligands. During the multi-step synthesis of complex active pharmaceutical ingredients (APIs), the carboxylic acid moiety often requires transient protection. Conversion to a tert-butyl ester provides robust steric shielding and orthogonal, acid-labile deprotection capabilities that are crucial for downstream functionalization[2].

Direct esterification of quinoline-3-carboxylic acid with tert-butanol under standard Fischer conditions (H₂SO₄/heat) is notoriously low-yielding. The severe steric bulk of the tertiary alcohol, combined with its propensity to undergo acid-catalyzed dehydration into isobutylene, necessitates mild, activation-driven esterification strategies. This application note details two field-proven, highly efficient protocols: the Steglich Esterification and the Boc₂O-Mediated Esterification .

Mechanistic Insights: Causality Behind Experimental Choices

To achieve high-yielding tert-butyl esterification, the inert carboxylic acid must be converted into a highly electrophilic intermediate.

Method A: Steglich Esterification (DCC/DMAP) N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate[3]. Causality of DMAP: If left alone, the O-acylisourea can undergo a detrimental [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea dead-end. The addition of 4-dimethylaminopyridine (DMAP) is not optional; it acts as a superior nucleophile that rapidly attacks the O-acylisourea to generate a highly reactive N-acylpyridinium intermediate, which is subsequently trapped by tert-butanol to form the ester.

Method B: Boc₂O-Mediated Esterification Di-tert-butyl dicarbonate (Boc₂O), typically used for amine protection, is a highly effective reagent for forming tert-butyl esters in quinoline chemistry. Causality of Reagent Choice: In the presence of a catalytic base (DMAP), Boc₂O reacts with the carboxylic acid to form a mixed anhydride. This intermediate spontaneously decomposes, releasing CO₂ gas and tert-butanol. The in situ generated tert-butanol, along with the bulk solvent, attacks the activated carbonyl. This method completely avoids the formation of dicyclohexylurea (DCU), significantly simplifying downstream purification.

Visualizing the Activation Pathways

Workflow cluster_A Method A: Steglich Esterification cluster_B Method B: Boc2O Esterification SM Quinoline-3-carboxylic acid (Starting Material) DCC DCC Activation SM->DCC DCC Boc Boc2O Activation SM->Boc Boc2O, DMAP O_acyl O-Acylisourea Intermediate DCC->O_acyl Acyl_pyr N-Acylpyridinium Intermediate O_acyl->Acyl_pyr DMAP Prod tert-Butyl quinoline-3-carboxylate (Target Product) Acyl_pyr->Prod tert-Butanol Mixed_Anhydride Mixed Anhydride Intermediate Boc->Mixed_Anhydride -CO2, -tBuOH Mixed_Anhydride->Prod tert-Butanol

Mechanistic pathways for the synthesis of tert-butyl quinoline-3-carboxylate.

Comparative Data Presentation

ParameterMethod A: Steglich EsterificationMethod B: Boc₂O-Mediated
Primary Reagents DCC, DMAP, tert-ButanolBoc₂O, DMAP, tert-Butanol
Reaction Temperature 0 °C to 25 °C30 °C to 35 °C
Reaction Time 12 – 16 hours6 – 8 hours
Typical Yield 75% – 85%80% – 90%
Primary Byproduct Dicyclohexylurea (DCU)CO₂ (gas), tert-Butanol
Purification Difficulty Moderate (DCU removal requires filtration)Low (Byproducts are volatile/water-soluble)
Scalability Good (DCU accumulation limits >100g scale)Excellent (Clean reaction profile)

Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

This protocol is ideal for laboratories where Boc₂O is restricted or when working at smaller scales (<10 grams).

  • Preparation : Suspend quinoline-3-carboxylic acid (10.0 mmol, 1.73 g) in anhydrous dichloromethane (DCM, 40 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Reagent Addition : Add tert-butanol (50.0 mmol, 4.8 mL) and DMAP (1.0 mmol, 122 mg) to the suspension. Stir for 5 minutes at room temperature (20–25 °C).

  • Controlled Activation : Cool the mixture to 0 °C using an ice bath. Dissolve DCC (11.0 mmol, 2.27 g) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: The activation step is exothermic. Cooling the reaction strictly suppresses the unwanted [1,3]-sigmatropic rearrangement of the O-acylisourea into the inert N-acylurea.

  • Propagation & Self-Validation : Allow the reaction to naturally warm to room temperature and stir for 12–16 hours.

    • Validation Check: A thick white precipitate of dicyclohexylurea (DCU) will form. If the solution remains completely clear after 2 hours, the DCC has likely degraded, or the solvent contains excessive moisture.

  • Workup : Filter the suspension through a tightly packed pad of Celite to remove the DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (20 mL) to remove DMAP, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford the pure tert-butyl ester.

Protocol B: Boc₂O-Mediated Esterification

This protocol is highly recommended for scale-up due to its atom economy regarding solid byproducts and ease of purification.

  • Preparation : Dissolve quinoline-3-carboxylic acid (10.0 mmol, 1.73 g) in anhydrous tert-butanol (30 mL). Note: tert-butanol acts as both the reactant and the solvent.

  • Catalysis : Add DMAP (2.0 mmol, 244 mg) to the mixture and stir at 30 °C until a homogenous solution is achieved.

  • Activation & Self-Validation : Add Boc₂O (15.0 mmol, 3.27 g) in one portion.

    • Validation Check: Immediate effervescence (CO₂ gas evolution) must be observed. The rate of bubbling serves as a direct visual indicator of the reaction kinetics. If no bubbling occurs, the catalytic cycle has failed to initiate (check DMAP quality).

  • Propagation : Stir the reaction at 30–35 °C for 6–8 hours. Monitor via TLC (DCM/MeOH 95:5) until the starting material spot (Rf ~0.1) disappears and the product spot (Rf ~0.6) dominates.

  • Workup : Concentrate the reaction mixture under reduced pressure to remove excess tert-butanol. Dissolve the crude oily residue in EtOAc (50 mL).

  • Washing & Purification : Wash the organic layer with 5% aqueous citric acid (20 mL) to selectively protonate and remove DMAP, followed by saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄, concentrate, and purify via crystallization from Hexanes/EtOAc or a short silica plug.

Trustworthiness & Quality Control

  • Analytical Characterization : The successful formation of tert-butyl quinoline-3-carboxylate must be confirmed via ¹H NMR (CDCl₃). A prominent, sharp singlet at ~1.65 ppm integrating to 9 protons confirms the incorporation of the tert-butyl group, alongside the characteristic downfield aromatic protons of the quinoline core.

  • Moisture Sensitivity : Both protocols require strictly anhydrous conditions. Trace moisture will competitively hydrolyze the O-acylisourea (Method A) or mixed anhydride (Method B) intermediates back to the starting carboxylic acid, drastically stalling the reaction and reducing yields.

Sources

Application Note: Advanced Methodologies for the N-Alkylation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anti-inflammatory agents. The derivatization of the quinoline nitrogen via N-alkylation is a critical structural modification that alters the molecule's lipophilicity, hydrogen-bonding capacity, and steric profile, thereby modulating its interaction with biological targets.

As a Senior Application Scientist, I approach quinoline N-alkylation not as a single monolithic reaction, but as a strategic choice between two distinct chemical pathways, dictated by the desired oxidation state of the final product:

  • Direct Quaternization (Pathway A): The direct reaction of the aromatic quinoline nitrogen with an alkyl halide or sulfate. Because the lone pair on the nitrogen is part of the aromatic system's extended electron network (though orthogonal to the π -system), it is a relatively weak nucleophile. This pathway yields positively charged N-alkyl quinolinium salts (1).

  • Tandem Reductive Alkylation (Pathway B): Direct N-alkylation to form a neutral species is thermodynamically impossible without disrupting the ring's aromaticity. To achieve neutral N-alkylated derivatives, we employ a tandem step-economy approach. The quinoline is catalytically reduced in situ to a tetrahydroquinoline (THQ), followed immediately by reductive amination with an aldehyde. This avoids the use of highly toxic alkyl halides (2).

QuinolineAlkylation cluster_direct Pathway A: Direct Quaternization cluster_reductive Pathway B: Tandem Reductive Alkylation Q Quinoline Scaffold (Aromatic Nitrogen) RX Alkyl Halide / Sulfate (Electrophile) Q->RX Nucleophilic Attack Reduct Aldehyde + Hantzsch Ester (Boronic Acid Cat.) Q->Reduct H-Bond Activation & Reduction Salt N-Alkyl Quinolinium Salt (Quaternary Cation) RX->Salt Polar Aprotic Solvent Heat (SN2) THQ N-Alkyl Tetrahydroquinoline (Neutral Amine) Reduct->THQ Reductive Amination Step-Economy

Caption: Reaction pathways for quinoline N-alkylation: direct quaternization vs. tandem reduction.

Experimental Protocols

Protocol A: Direct Quaternization to N-Alkyl Quinolinium Salts

Target: 1-(1-Naphthylmethyl)quinolinium chloride Causality & Design: This reaction proceeds via an SN​2 mechanism. We utilize acetonitrile as a polar aprotic solvent. Acetonitrile is chosen because it strongly solvates the developing cationic transition state, thereby lowering the activation energy, while leaving the neutral quinoline nucleophile relatively unsolvated and highly reactive (1). Reflux conditions provide the thermal kinetic energy necessary to overcome the steric hindrance of the bulky naphthyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (5.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL, 0.5 M).

  • Electrophile Addition: Add 1-(chloromethyl)naphthalene (5.5 mmol, 1.1 equiv) dropwise at room temperature. Note: A slight excess of the alkylating agent ensures complete consumption of the quinoline.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 82 °C (reflux) under a dry nitrogen atmosphere for 12–16 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. The highly polar quinolinium salt is insoluble in cold acetonitrile and will precipitate as a crystalline solid.

  • Purification: Filter the precipitate using a Büchner funnel. Wash the filter cake with cold diethyl ether (3 × 10 mL) to remove any unreacted starting materials and non-polar impurities. Dry under high vacuum for 4 hours.

Protocol B: Boronic Acid-Catalyzed Tandem Reductive N-Alkylation

Target: N-Benzyl-1,2,3,4-tetrahydroquinoline Causality & Design: To achieve a neutral N-alkylated core, we bypass direct alkylation. Instead, we use phenylboronic acid as a bifunctional catalyst. Its empty p-orbital provides Lewis acidity, while its hydroxyl groups act as hydrogen-bond donors, activating the quinoline nitrogen. Hantzsch ester (HE) is selected as a mild, biomimetic hydride source that selectively reduces the activated quinoline ring without over-reducing the aldehyde, allowing for a seamless in situ reductive amination (2).

Step-by-Step Methodology:

  • Reaction Assembly: To a 15 mL heavy-walled reaction tube, add quinoline (0.5 mmol, 1.0 equiv), benzaldehyde (0.5 mmol, 1.0 equiv), and Hantzsch ester (1.75 mmol, 3.5 equiv).

  • Catalyst Addition: Add phenylboronic acid ( PhB(OH)2​ , 25 mol%) to the mixture.

  • Solvent & Heating: Suspend the reagents in 1,2-dichloroethane (DCE, 1.0 mL). Seal the tube with a Teflon-lined cap and stir vigorously at 60 °C in a pre-heated oil bath for 12 hours.

  • Quenching: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (10 mL) and wash with saturated aqueous NaHCO3​ (10 mL) to neutralize the boronic acid and quench residual HE.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (2 × 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography using a gradient of petroleum ether to ethyl acetate.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and optimized conditions for various N-alkylation strategies, demonstrating the robustness of these protocols across different steric and electronic environments.

Alkylation StrategySubstrateAlkylating Agent / ReagentsSolvent & TempTypical YieldRef
Direct QuaternizationQuinoline1-(Chloromethyl)naphthaleneAcetonitrile, Reflux> 90%[1]
Direct QuaternizationQuinolineDimethyl sulfate (2.1 eq)Benzene, 40–60 °C> 95%[2]
Tandem ReductiveQuinolineBenzaldehyde, Hantzsch EsterDCE, 60 °C85–88%[3]
Tandem ReductiveQuinoline4- CF3​ -Benzaldehyde, HEDCE, 60 °C72%[3]

Self-Validating Quality Control

A robust experimental protocol must be a self-validating system. To ensure the chemical transformations have occurred exactly as designed, utilize the following orthogonal analytical checkpoints:

Validating Protocol A (Quinolinium Salts):

  • Visual/Physical Cue: The reaction transition from a homogenous solution to a dense suspension of crystalline precipitate is the first indicator of successful quaternization.

  • TLC Analysis: In a standard non-polar solvent system (e.g., 100% EtOAc), the product will have an Rf​=0.0 . It requires a highly polar eluent (e.g., 10% MeOH in DCM) to migrate.

  • NMR Spectroscopy: 1H NMR is definitive here. The acquisition of a positive charge on the nitrogen heavily deshields the adjacent aromatic protons. Expect the quinoline H-2 proton to shift dramatically downfield (from ~8.9 ppm in the starting material to >9.5 ppm in the salt).

Validating Protocol B (N-Alkyl Tetrahydroquinolines):

  • Visual/Physical Cue: The bright yellow color of the Hantzsch ester will fade as it is oxidized to the corresponding pyridine derivative during the hydride transfer.

  • NMR Spectroscopy: 1H NMR will confirm the loss of aromaticity in the hetero-ring, showing new aliphatic multiplets between 1.5–3.5 ppm corresponding to the saturated THQ ring. Crucially, 13C NMR will definitively confirm N-alkylation over C-alkylation or O-alkylation (if using hydroxyquinolines) by the appearance of a distinct signal at δ 38.2–45.0 ppm , which is the universal diagnostic shift for the newly formed N−CH2​ bond (3).

References

  • Organic Letters (ACS Publications). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available at:[Link] [3]

  • ACS Omega (ACS Publications). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available at:[Link] [4]

Sources

APPLICATION NOTE: Protocol for Palladium-Catalyzed Directed C8-H Arylation of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Tetrahydroquinolines (THQs) are privileged pharmacophores ubiquitous in bioactive natural products and FDA-approved therapeutics[1]. While traditional cross-coupling relies on pre-functionalized starting materials ([2]), late-stage C-H functionalization offers a step-economical paradigm for diversifying complex scaffolds ([3]).

Specifically, the palladium-catalyzed directed C8-H arylation of THQs enables the regioselective installation of aryl groups, a transformation that is notoriously difficult via classical electrophilic aromatic substitution due to competing C6 reactivity. By employing an N-acyl directing group, the palladium catalyst is tethered in proximity to the C8 position, facilitating a highly selective Concerted Metalation-Deprotonation (CMD) event ([4]).

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand that this protocol relies on a delicate balance of sterics, electronics, and solvent effects. Do not substitute reagents without considering their mechanistic roles:

  • The Directing Group (N-Pivaloyl): The bulky tert-butyl moiety restricts the rotation of the amide bond, locking the carbonyl oxygen in an optimal conformation for Pd(II) coordination. This pre-organization drastically lowers the entropic penalty for the formation of the 6-membered palladacycle.

  • The CMD Pathway: Pivalic acid (PivOH) is employed as a catalytic additive. The pivalate anion is more basic and sterically demanding than acetate, acting as a superior proton shuttle during the cleavage of the C8-H bond, which accelerates the CMD step ([5]).

  • Redox-Neutral Pd(II)/Pd(IV) Cycle: After C-H activation, oxidative addition of the aryl iodide (Ar-I) yields a transient Pd(IV) intermediate. Subsequent reductive elimination forms the C-C bond[3].

  • Halide Scavenging: Ag₂CO₃ is critical. It acts as an irreversible iodide scavenger, precipitating as AgI. Without it, accumulating iodide ions would poison the Pd(II) catalyst by forming inactive, anionic palladate complexes.

MechanisticCycle Pd_cat Pd(OAc)2 Precatalyst Active Pd(II) Species CMD Concerted Metalation- Deprotonation (CMD) Pd_cat->CMD Coordination Substrate N-Acyl-THQ Substrate Substrate->CMD Palladacycle 6-Membered C8-Palladacycle Intermediate CMD->Palladacycle PivOH assisted OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd PdIV Pd(IV) Aryl-Iodide Complex OxAdd->PdIV + Ar-I RedElim Reductive Elimination C-C Bond Formation PdIV->RedElim RedElim->Pd_cat Ag2CO3 (HI Scavenger) Product C8-Aryl-THQ Product RedElim->Product

Figure 1: Mechanistic pathway of Pd(II)/Pd(IV) directed C8-H arylation via CMD.

Reaction Optimization & Data Presentation

Solvent and additive selection dictates the reaction's efficiency. Hexafluoroisopropanol (HFIP) is the optimal solvent; its strong hydrogen-bond donating capability stabilizes the highly polar Pd(IV) transition state, while its low nucleophilicity prevents solvent coordination from outcompeting the substrate ([6]).

Table 1: Optimization of Reaction Conditions for C8-Arylation

EntrySolventAdditive (Equiv)Temp (°C)Yield (%)Mechanistic Observation
1DMFNone11015Rapid catalyst degradation to inactive Pd black.
2DCEAg₂CO₃ (1.5)11045Sluggish CMD step; incomplete conversion.
3HFIPAg₂CO₃ (1.5)11088Clean conversion; HFIP stabilizes intermediates.
4 HFIP Ag₂CO₃ (1.5) + PivOH (0.3) 110 96 Optimal; PivOH accelerates CMD deprotonation.

Standard Operating Procedure (SOP)

Workflow Step1 1. Preparation Dry Glassware & Weigh Reagents Step2 2. Setup Add Pd(OAc)2, Ag2CO3, PivOH, HFIP Step1->Step2 Step3 3. Reaction 110 °C, 12-24 h Inert Atmosphere Step2->Step3 Step4 4. Workup Cool to RT & Filter (Celite) Step3->Step4 Step5 5. Isolation Flash Chromatography & Characterization Step4->Step5

Figure 2: Step-by-step experimental workflow for the Pd-catalyzed C-H arylation protocol.

Reagent Preparation
  • Substrate: N-Pivaloyl-1,2,3,4-tetrahydroquinoline (0.2 mmol, 1.0 equiv).

  • Coupling Partner: Aryl iodide (0.4 mmol, 2.0 equiv).

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 10 mol%).

  • Oxidant/Scavenger: Silver carbonate (Ag₂CO₃) (0.3 mmol, 1.5 equiv).

  • Additive: Pivalic acid (PivOH) (0.06 mmol, 30 mol%).

  • Solvent: Hexafluoroisopropanol (HFIP) (1.0 mL, 0.2 M).

Reaction Setup (Self-Validating System)
  • Charging the Vessel: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-Pivaloyl-THQ, Pd(OAc)₂, Ag₂CO₃, and PivOH.

    • Validation Check: The mixture should appear as a heterogeneous light-brown suspension.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill the tube with argon (repeat 3 times) to rigorously exclude oxygen, which can induce unwanted homocoupling of the aryl iodide.

  • Solvent & Electrophile Addition: Under a positive flow of argon, inject the aryl iodide followed by HFIP. Replace the septum with a Teflon-lined screw cap.

  • Heating: Submerge the sealed tube into a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12–24 hours.

    • Validation Check: As the reaction proceeds, the precipitation of a bright yellow solid (AgI) indicates successful oxidative addition and active halide scavenging.

Workup and Isolation
  • Quenching: Remove the reaction from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove AgI and Pd residues. Rinse the pad with additional ethyl acetate (3 × 5 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure C8-arylated tetrahydroquinoline.

Troubleshooting & Causality

  • Issue: Formation of a black precipitate (Pd black) within the first hour.

    • Causality: Catalyst aggregation due to moisture or insufficient directing group coordination.

    • Solution: Ensure glassware is rigorously dried and reagents are stored in a desiccator. Increase PivOH to 50 mol% to stabilize the active Pd species.

  • Issue: High recovery of starting material, no product formation.

    • Causality: Inactive aryl halide. Aryl bromides and chlorides undergo oxidative addition too slowly under these specific conditions.

    • Solution: Strictly utilize aryl iodides for this specific Pd(II)/Pd(IV) redox-neutral protocol[3].

References

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews (ACS Publications). URL:[Link]

  • C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C–H Bond Activation. Organic Letters (ACS Publications). URL:[Link]

  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Enantioselective palladium(0)-catalyzed C-H arylation strategy for chiral heterocycles. Pure and Applied Chemistry. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central (PMC). URL:[Link]

Sources

Application Note: Strategic Implementation of tert-Butyl Esters for Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In multi-step organic synthesis and drug development, the tert-butyl (t-Bu) ester is a premier protecting group for carboxylic acids. Its exceptional utility stems from its massive steric bulk, which effectively shields the carbonyl carbon from nucleophilic attack (e.g., Grignard reagents, amines) and reducing agents[1]. Furthermore, the t-Bu ester is completely orthogonal to base-labile protecting groups (such as Fmoc or methyl/ethyl esters), as it is exclusively cleaved under acidic conditions[1].

Selecting the appropriate method for installing and removing the t-Bu group requires a deep understanding of the underlying reaction mechanisms. This guide synthesizes field-proven methodologies, detailing the causality behind reagent selection to ensure high-yielding, self-validating workflows.

Mechanistic Causality in Protection and Deprotection

Protection Mechanisms

The installation of a t-Bu ester is fundamentally an acid-catalyzed or Lewis base-catalyzed process that depends on the substrate's sensitivity:

  • Boc₂O / DMAP (Mild, Base-Catalyzed): 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, attacking di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive Boc-pyridinium intermediate. This step releases tert-butyl carbonate, which deprotonates the carboxylic acid. The resulting carboxylate attacks the intermediate, forming the ester, while the tert-butyl carbonate decomposes into tert-butanol and CO₂ gas[2]. The irreversible evolution of CO₂ thermodynamically drives the reaction to completion.

  • tert-Butyl Trichloroacetimidate (Mild, Lewis Acid-Catalyzed): For substrates sensitive to bases or where gas evolution is undesirable, tert-butyl trichloroacetimidate is utilized. Upon activation by a Lewis acid (e.g., BF₃·OEt₂ or catalytic Tf₂NH), the imidate becomes highly electrophilic, transferring the t-Bu cation to the carboxylic acid under near-neutral background conditions[3],[4].

Protection_Workflow Start Carboxylic Acid Substrate Decision Assess Substrate Sensitivity Start->Decision Path1 Base-Tolerant? Use Boc2O / DMAP Decision->Path1 Path2 Acid-Tolerant? Use Isobutylene / H2SO4 Decision->Path2 Path3 Highly Sensitive? Use t-Bu Trichloroacetimidate Decision->Path3 Product tert-Butyl Ester Path1->Product Path2->Product Path3->Product

Workflow for selecting tert-butyl ester protection strategies based on substrate sensitivity.

Deprotection Mechanism

The cleavage of t-Bu esters relies on the generation of a highly stable tert-butyl carbocation. When treated with strong acids like Trifluoroacetic Acid (TFA), the ester oxygen is protonated, weakening the C-O bond. The molecule undergoes unimolecular cleavage (AAL1 mechanism) to release the free carboxylic acid and a tert-butyl cation[5],[1]. The cation subsequently loses a proton to form isobutylene gas.

Crucial Insight: In complex molecules (e.g., peptides containing Tyrosine or Tryptophan), the highly electrophilic tert-butyl cation can cause unwanted Friedel-Crafts alkylation. Therefore, carbocation scavengers (like triisopropylsilane or water) must be added to the cleavage cocktail to trap the cation before side reactions occur.

Deprotection_Mechanism Ester tert-Butyl Ester Protonation Protonation by TFA Ester->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage Acid Free Carboxylic Acid Cleavage->Acid Cation tert-Butyl Cation Cleavage->Cation Isobutylene Isobutylene (Gas) + H+ Cation->Isobutylene

Acid-catalyzed deprotection mechanism of tert-butyl esters via carbocation intermediate.

Quantitative Data Summary

The following table summarizes the operational parameters for common protection and deprotection strategies, allowing researchers to balance yield, reaction time, and functional group tolerance.

Reagent SystemFunctionTypical YieldTimeKey AdvantagesLimitations
Boc₂O / DMAP Protection80–95%2–12 hMild, commercially available, easy handling.Rapid CO₂ evolution requires vented systems[2].
t-Bu Trichloroacetimidate Protection65–90%0.5–4 hNear-neutral background; avoids strong acids[4].Reagent can be hygroscopic and thermally sensitive[6].
Isobutylene / H₂SO₄ Protection70–85%12–24 hHighly scalable, inexpensive reagents.Requires specialized gas handling and harsh acids.
50% TFA in DCM Deprotection>95%1–5 hClean conversion, volatile byproducts[5].May cleave other acid-labile groups (e.g., Trityl, Boc).

Experimental Protocols

Protocol 1: Protection via Boc₂O and DMAP

Causality & Validation: This protocol utilizes DMAP as a nucleophilic catalyst. The physical evolution of CO₂ gas serves as a built-in, self-validating indicator of reaction progress[2].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous tert-butanol or a mixture of THF/tert-butanol (0.2 M concentration) under an inert atmosphere.

  • Reagent Addition: Add Boc₂O (1.5 eq) to the solution.

  • Catalyst Introduction (Critical Step): Slowly add DMAP (0.1 to 0.3 eq) portion-wise. Caution: The reaction between DMAP and Boc₂O is nearly instantaneous and generates significant CO₂ gas[2]. Do not run this in a sealed, closed system.

  • Monitoring: Stir at room temperature. The cessation of gas bubbling indicates the end of the initial activation phase. Monitor via TLC (e.g., 20% EtOAc/Hexanes); the polar carboxylic acid baseline spot will disappear, replaced by a high-Rf non-polar spot.

  • Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Protection via tert-Butyl Trichloroacetimidate

Causality & Validation: This method is ideal for substrates that degrade under basic conditions or where gas evolution is hazardous. The use of a Lewis acid activates the imidate without significantly lowering the pH of the bulk solution[7].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or THF (0.2 M) under a nitrogen atmosphere[4].

  • Reagent Addition: Add tert-butyl trichloroacetimidate (2.0 eq) dropwise to the solution.

  • Activation: Add a catalytic amount of Boron trifluoride etherate (BF₃·OEt₂) (0.05 eq) or bis(trifluoromethanesulfonyl)imide (Tf₂NH)[3].

  • Monitoring: Stir at room temperature for 30 minutes to 2 hours. The reaction is self-validating via the precipitation of the trichloroacetamide byproduct (a white solid) as the reaction progresses.

  • Workup: Filter the suspension to remove the precipitated byproduct. Wash the organic filtrate with 5% aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate[4].

Protocol 3: Deprotection via TFA in Dichloromethane

Causality & Validation: This is the gold standard for t-Bu ester cleavage. The 1:1 ratio of TFA to DCM ensures sufficient acidity to protonate the ester while maintaining substrate solubility[5],[1].

  • Preparation: Dissolve the tert-butyl ester substrate in anhydrous DCM (0.1 M).

  • Cleavage Cocktail: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 50% v/v TFA/DCM mixture[5]. Optional: If the molecule contains electron-rich aromatic rings, add 2.5% v/v triisopropylsilane (TIPS) and 2.5% v/v water as carbocation scavengers.

  • Execution: Stir the mixture at room temperature for 1 to 4 hours.

  • Monitoring: Analyze via LCMS or TLC. The self-validation occurs when the non-polar ester spot completely converts to a highly polar baseline spot (the free acid).

  • Workup: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the resulting residue 2–3 times with toluene[5],[1]. Purify the crude carboxylic acid via crystallization or flash chromatography.

References

  • Benchchem. Deprotection of tert-Butyl Esters in Malonate Synthesis.
  • Benchchem. The Essential Shield: A Technical Guide to Tert-Butyl Ester Protecting Group Chemistry.
  • Ogasa, C., et al. A simple and powerful tert-butylation of carboxylic acids and alcohols. J. Org. Chem.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).
  • Highfine.
  • PubMed Central (PMC).
  • Lehr, M. Butyl Esters of Indole-5-carboxylic Acid and Related Heterocycli.

Sources

Application Note: High-Yield Synthesis of Quinoline-3-Carboxamide Derivatives from tert-Butyl Ester Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-3-carboxamides represent a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous therapeutic agents, including CB2 cannabinoid receptor agonists, anti-fungal agents, and kinase inhibitors[1][2]. Synthesizing these derivatives often requires a highly modular approach to allow late-stage diversification. Utilizing quinoline-3-carboxylic acid tert-butyl esters as starting materials provides excellent orthogonal protection during upstream synthetic steps.

This application note details a robust, two-stage methodology for converting these tert-butyl esters into diverse quinoline-3-carboxamides. By emphasizing the mechanistic causality behind reagent selection—specifically the use of trifluoroacetic acid (TFA) for acidolytic cleavage and HATU for uronium-based amidation—this guide provides a self-validating framework designed for high-throughput medicinal chemistry and process scale-up.

Mechanistic Rationale & Strategic Design

The tert-Butyl Ester Advantage and Acidolytic Cleavage

Unlike methyl or ethyl esters, which require basic hydrolysis (saponification) that can degrade sensitive functional groups on the quinoline ring, the tert-butyl ester is exceptionally stable to nucleophiles and basic conditions. Its removal is strictly orthogonal, relying on acid-catalyzed E1 elimination[3].

When treated with TFA, the ester carbonyl is protonated, leading to the cleavage of the C–O bond. This generates a highly stable tert-butyl carbocation, which rapidly loses a proton to form isobutylene gas. The irreversible evolution of isobutylene drives the reaction to completion without the need for heating, preserving the integrity of the quinoline core.

Uronium-Mediated Amidation (HATU/DIPEA)

The resulting quinoline-3-carboxylic acids are often sterically hindered or electronically deactivated by adjacent substituents. Traditional carbodiimides (like EDC/HOBt) frequently suffer from slow kinetics and poor yields in these scenarios.

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine)[2].

  • Causality of Base Selection: DIPEA is sterically hindered; it efficiently deprotonates the carboxylic acid to initiate the reaction but is too bulky to act as a competing nucleophile, preventing the formation of unwanted amides.

  • Causality of Activation: HATU rapidly converts the carboxylic acid into an active 7-azabenzotriazole (OAt) ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group provides an anchimeric assistance (neighboring group effect), accelerating the subsequent nucleophilic attack by the amine.

Workflow Visualization

Workflow SM Quinoline-3-carboxylic acid tert-butyl ester Deprotect Deprotection TFA / DCM (1:1), 25°C, 2h SM->Deprotect Intermediate Quinoline-3-carboxylic acid (TFA salt / Free acid) Deprotect->Intermediate - Isobutylene (gas) - CO2 (gas) Activation Activation HATU, DIPEA, DMF, 25°C, 15 min Intermediate->Activation ActiveEster OAt-Activated Ester Intermediate Activation->ActiveEster - H2O Amidation Amidation R-NH2, 25°C, 4-12h ActiveEster->Amidation Product Quinoline-3-carboxamide Derivative Amidation->Product - HOAt byproduct

Synthetic workflow for quinoline-3-carboxamides from tert-butyl esters.

Optimization of Amidation Conditions

To justify the selection of HATU, the following table summarizes the quantitative performance of various coupling systems evaluated for sterically hindered quinoline-3-carboxylic acids.

Coupling SystemBaseSolventTime (h)Avg. Yield (%)Mechanistic Note
HATU DIPEA DMF 4–12 85–95 Superior for hindered quinolines; rapid OAt ester formation.
EDC / HOBtDIPEADMF/DCM12–2465–80Cost-effective; slower kinetics; prone to incomplete conversion.
T3P (50% in EtOAc)PyridineEtOAc12–2470–85Low toxicity; easy aqueous workup; requires heating for bulky amines.
SOCl₂ / Oxalyl ChlorideNoneDCM2–450–70Harsh conditions; risks chlorination of electron-rich quinoline rings.

Step-by-Step Experimental Protocols

Protocol A: Acidolytic Cleavage of the tert-Butyl Ester

This protocol isolates the free carboxylic acid. It is engineered to prevent thermal degradation by controlling the exothermic protonation step[3].

Reagents: Quinoline-3-carboxylic acid tert-butyl ester (1.0 eq), Trifluoroacetic acid (TFA), Anhydrous Dichloromethane (DCM), Toluene.

  • Initialization: Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The initial protonation by TFA is highly exothermic; cooling prevents localized hot spots that could lead to polymerization or side reactions.

  • Acid Addition: Add TFA dropwise over 5 minutes to achieve a final DCM:TFA volumetric ratio of 1:1.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 2–4 hours.

  • Self-Validation Checkpoint: Analyze a 5 µL aliquot via TLC (Hexanes:EtOAc, 7:3) or LC-MS.

    • Expected Outcome: Complete disappearance of the high-Rf starting material and the appearance of a baseline spot (the highly polar carboxylic acid).

  • Solvent Removal: Concentrate the mixture under reduced pressure.

  • Azeotropic Evaporation: Add toluene (3 × 10 mL) and evaporate sequentially. Causality: Toluene forms an azeotrope with TFA, facilitating the complete removal of the acid without requiring high temperatures.

  • Isolation: Dry the resulting solid under high vacuum for 12 hours. The product is typically obtained as a TFA salt and can be used directly in Protocol B without further purification.

Protocol B: HATU-Mediated Amidation

This protocol couples the isolated acid with a primary or secondary amine[1][2].

Reagents: Quinoline-3-carboxylic acid TFA salt (1.0 eq), HATU (1.2 eq), DIPEA (4.0 eq), Amine (1.5 eq), Anhydrous DMF.

  • Solvation: Dissolve the quinoline-3-carboxylic acid TFA salt in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Neutralization & Basification: Add DIPEA (4.0 eq) dropwise.

    • Causality: 1.0 eq neutralizes the residual TFA, 1.0 eq deprotonates the carboxylic acid, and the remaining 2.0 eq maintains a basic environment to keep the incoming amine nucleophilic.

  • Pre-Activation: Add HATU (1.2 eq) in one solid portion. Stir at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: The solution typically undergoes a distinct color change (often turning deep yellow or orange), indicating the formation of the active OAt ester.

  • Nucleophilic Attack: Add the desired amine (1.5 eq). Stir at room temperature for 4–12 hours.

  • Reaction Monitoring: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS.

    • Expected Outcome: Disappearance of the OAt-ester mass and emergence of the target [M+H]+ corresponding to the carboxamide.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (3 × 5 vols) — Removes the HOAt byproduct and unreacted carboxylic acid.

    • 1M aqueous HCl (2 × 5 vols) — Removes unreacted amine and DIPEA (Note: Skip this step if the final quinoline product contains basic amine functional groups).

    • Brine (1 × 5 vols) — Removes residual DMF and dries the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM to DCM/MeOH) to yield the pure quinoline-3-carboxamide.

Sources

Troubleshooting & Optimization

Purification of tert-butyl quinoline-3-carboxylate from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific challenges associated with isolating and purifying tert-butyl quinoline-3-carboxylate from complex reaction mixtures.

Purifying this specific compound presents a unique dichotomy of chemical sensitivities. On one hand, the quinoline ring features a basic nitrogen atom that strongly interacts with acidic stationary phases, leading to severe chromatographic streaking[1]. On the other hand, the tert-butyl ester is notoriously acid-labile and prone to rapid cleavage under harsh conditions[2]. This guide provides field-proven, self-validating protocols to navigate these competing challenges without compromising your yield or purity.

Purification Decision Matrix

Before committing to a purification route, it is critical to map out a strategy that minimizes the compound's exposure to acidic environments. The workflow below outlines the optimal path from a crude reaction mixture to a highly pure product.

PurificationWorkflow Start Crude Reaction Mixture Workup Mild Aqueous Workup (Sat. NaHCO3 / EtOAc) Start->Workup PhaseSplit Phase Separation Workup->PhaseSplit Aqueous Aqueous Phase (Unreacted Acid & Salts) PhaseSplit->Aqueous Discard Organic Organic Phase (Crude tert-Butyl Ester) PhaseSplit->Organic Retain Cryst Attempt Crystallization (Hexane/EtOAc) Organic->Cryst PureCryst Pure Product (Crystals) Cryst->PureCryst Success Chrom Silica Gel Chromatography (+ 0.5% TEA Modifier) Cryst->Chrom Fails / Oils Out PureChrom Pure Product (Fractions) Chrom->PureChrom

Workflow for the isolation and purification of tert-butyl quinoline-3-carboxylate.

Core Methodologies & Step-by-Step Protocols

Protocol A: Mild Basic Aqueous Workup

The Causality: Reaction mixtures typically contain unreacted quinoline-3-carboxylic acid or acidic coupling byproducts (e.g., HOBt). A mild basic workup deprotonates these carboxylic acids, partitioning them into the aqueous layer, while the highly lipophilic tert-butyl ester remains in the organic layer. Crucially, using a mild base like saturated sodium bicarbonate (NaHCO₃) prevents the base-catalyzed hydrolysis of the ester that stronger bases (like NaOH) would trigger.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per 1 gram of crude material.

  • Neutralization: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

  • Self-Validation Check: Test the pH of the separated aqueous layer using indicator paper. It must read >7. If it is acidic, unreacted starting materials remain; repeat the NaHCO₃ wash until the aqueous layer is strictly basic.

  • Washing: Wash the organic layer with brine (saturated NaCl) to remove residual water and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the water bath temperature strictly below 40°C to prevent thermal degradation of the ester.

Protocol B: TEA-Deactivated Silica Gel Chromatography

The Causality: Standard silica gel contains acidic silanol (Si-OH) groups. When purifying basic heterocycles like quinoline derivatives, these silanols cause severe peak tailing due to strong acid-base interactions[3]. Furthermore, the localized acidity of the silica surface can catalyze the cleavage of the tert-butyl ester back to the carboxylic acid during the run[2]. Adding Triethylamine (TEA) neutralizes these active sites, protecting your compound.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your mobile phase (e.g., a gradient of 9:1 to 7:3 Hexane:Ethyl Acetate). Add 0.5% to 1.0% (v/v) Triethylamine (TEA) to the entire solvent batch[1].

  • Column Equilibration: Slurry-pack the silica gel column using the TEA-modified mobile phase. Flush 2 to 3 column volumes of the modified solvent through the bed to fully deactivate the acidic stationary phase.

  • Self-Validation Check (2D TLC): Before loading the column, run a 2D TLC of your crude mixture in the modified solvent (spot, run, rotate 90 degrees, run again). A single spot perfectly on the diagonal confirms the tert-butyl ester is stable and not degrading on the silica.

  • Loading & Elution: Load the crude tert-butyl quinoline-3-carboxylate concentrated in a minimum volume of the mobile phase. Elute the column and collect fractions based on UV detection (254 nm).

  • Pooling: Combine pure fractions and remove the solvent under reduced pressure.

Troubleshooting & FAQs

Q: My product is streaking heavily on the TLC plate, making it impossible to calculate an accurate Rf value. How do I fix this? A: Streaking is a classic symptom of the basic quinoline nitrogen interacting with the acidic silanol groups on the silica gel[1]. To resolve this, you must incorporate a basic modifier. Add 0.5% to 1% TEA or ammonia (in methanol) to your developing solvent[1]. This will neutralize the silica's acidic sites, resulting in tight, symmetrical spots and allowing for accurate Rf calculation.

Q: I recovered quinoline-3-carboxylic acid instead of my tert-butyl ester after column chromatography. What happened? A: Your tert-butyl ester was cleaved during purification. tert-Butyl esters are highly sensitive to acidic conditions[2]. If you ran a standard silica gel column without a basic modifier, the inherent acidity of the silica gel—combined with the extended residence time on the column—catalyzed the deprotection of the ester. Always deactivate your silica with TEA when working with this specific compound.

Q: Can I purify this compound by precipitating it as a hydrochloride salt? A: No. While salt formation is a robust purification method for many basic quinoline derivatives, treating tert-butyl quinoline-3-carboxylate with strong acids like HCl will rapidly cleave the tert-butyl group. This will yield the quinoline-3-carboxylic acid hydrochloride salt, destroying your target molecule. If crystallization is desired, rely strictly on solvent-antisolvent precipitation (e.g., dissolving in minimal ethyl acetate and adding hexanes dropwise).

Quantitative Performance of Purification Methods

The following table summarizes the expected outcomes when applying different purification strategies to tert-butyl quinoline-3-carboxylate. Use this data to balance your need for purity against time and yield constraints.

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityTime RequiredPrimary Risk Factor
Aqueous Workup (NaHCO₃) 90 - 95%80 - 85%High< 1 HourLeaves non-acidic organic impurities behind.
Solvent Crystallization 60 - 75%> 98%High12 - 24 HoursLipophilic compound may "oil out" instead of crystallizing.
TEA-Deactivated Silica 75 - 85%> 95%Medium2 - 4 HoursEster cleavage if TEA modifier is accidentally omitted.

References

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. National Institutes of Health (PMC). Available at: [Link][2]

Sources

Module 1: Friedländer Quinoline Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Quinoline Synthesis Optimization & Troubleshooting

Introduction Welcome to the Application Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently encounter researchers in drug development and materials science struggling with suboptimal yields, intractable tar formation, and poor regioselectivity when constructing the quinoline core. Whether you are employing the classic Friedländer annulation or the robust Skraup synthesis, successful optimization hinges on understanding the mechanistic causality behind your reaction conditions. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize your workflows.

The Friedländer synthesis is a premier method for generating highly functionalized quinolines via the acid- or base-catalyzed cyclocondensation of o-aminoaryl ketones or aldehydes with carbonyl compounds containing an α-methylene group[1].

Q1: My Friedländer reaction stalls at low conversion, leaving unreacted starting materials. What is the mechanistic cause? A1: The reaction initiates with an intermolecular aldol condensation, followed by a rapid intramolecular cyclization and dehydration[2]. The initial aldol condensation is the rate-limiting (slow) step. If your o-aminoaryl substrate contains electron-withdrawing groups (EWGs), the nucleophilicity of the amino group is severely diminished, stalling this initial condensation[3]. Solution: Shift from traditional thermal heating to Lewis acid catalysis or solvent-free conditions. Catalysts like molecular iodine (10 mol%) or silica-supported P₂O₅ provide the necessary electrophilic activation of the carbonyl carbon, driving the slow aldol step forward without requiring extreme, degradative temperatures[3].

Q2: I am observing complex mixtures and poor target yields when using basic catalysts (e.g., KOH, NaOH). How can I clean up the reaction? A2: Under basic conditions, the most prevalent competing pathway is the self-condensation (aldol reaction) of your active methylene ketone[3]. This consumes your starting material and generates oligomeric byproducts that complicate purification. Solution: Switch to an acidic catalytic system (e.g., p-TsOH or Chloramine-T). Alternatively, to completely bypass ketone self-condensation under basic conditions, you can utilize the imine analogue of o-aniline instead of the free amine[1].

Q3: How can I control regioselectivity when using unsymmetrical ketones? A3: Unsymmetrical ketones can enolize at two different α-carbons, leading to a mixture of regioisomers. Solution: Regioselectivity can be tightly controlled by introducing a phosphoryl group on the α-carbon of the ketone to direct enolization, or by conducting the reaction in specific ionic liquids that stabilize the preferred transition state[1].

Data Summary: Optimization of Friedländer Conditions

To facilitate catalyst selection, the table below summarizes validated yield optimizations comparing traditional and modern green conditions.

Catalyst SystemSolventTemperatureTimeYield (%)
None (Catalyst-Free)Water70°C3 hUp to 97%
Iodine (I₂) (10 mol%)Solvent-free80–100°C15–30 min82–94%
Chloramine-T (10 mol%)AcetonitrileReflux2–24 h85–95%
P₂O₅ / SiO₂Solvent-free80°C< 1 h77–95%

Data synthesized from established optimization studies[3][4].

Protocol 1: Optimized Solvent-Free Iodine-Catalyzed Friedländer Synthesis

This self-validating protocol utilizes solvent-free conditions to maximize collision frequency while utilizing I₂ as a mild Lewis acid[3].

  • Reactant Preparation: In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%, ~0.025 g) directly to the mixture. No solvent is required.

  • Reaction: Heat the neat reaction mixture to 80–100°C with vigorous magnetic stirring. The mixture will melt and become homogeneous.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) every 10 minutes until the 2-aminoaryl ketone is fully consumed.

  • Workup: Cool the flask to room temperature. Quench the mixture with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce residual iodine, then extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

FriedlanderMechanism A 2-Aminoaryl Ketone + Carbonyl B Intermolecular Aldol Condensation A->B Slow Step C α,β-Unsaturated Intermediate B->C -H2O D Intramolecular Cyclization C->D Fast Step E Substituted Quinoline D->E Dehydration

Mechanistic pathway of the Friedländer synthesis highlighting the rate-limiting step.

Module 2: Skraup Quinoline Synthesis Troubleshooting

The Skraup reaction synthesizes quinolines by heating aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene)[5]. While powerful, it is notorious for violent exotherms and intractable tar formation.

Q4: My Skraup reaction frequently runs out of control, boiling violently and producing a thick black tar. How can I safely moderate this? A4: The final mechanistic step—the oxidative aromatization of the dihydroquinoline intermediate—is highly exothermic. If unchecked, localized overheating causes the rapid polymerization of the acrolein intermediate (generated in situ from glycerol dehydration), resulting in tar[6]. Solution: Always add a chemical moderator. Ferrous sulfate (FeSO₄) is the standard additive; it regulates the redox cycle of the oxidizing agent, ensuring a controlled, steady release of oxidative potential and preventing runaway exotherms[5][6]. Furthermore, ensure high-shear stirring to eliminate thermal hotspots.

Q5: I am using an aniline derivative with an electron-withdrawing group (e.g., o-nitroaniline), and my yields are abysmal (<20%). A5: EWGs (like -NO₂, -CN) severely deactivate the aromatic ring toward the Michael addition and subsequent electrophilic cyclization steps[6]. Solution: You must increase the thermal energy input. However, simply raising the temperature in an open flask exacerbates tar formation. Instead, transition to a sealed pressure vessel (e.g., Q-tubes) and utilize glycerol as both the reactant and a green solvent. Heating at 200°C under pressure significantly accelerates the cyclization of deactivated substrates while suppressing oxidative degradation[7].

Protocol 2: Modified Green Skraup Synthesis using Q-Tubes

This modernized protocol mitigates the hazards of the traditional Skraup reaction by utilizing pressure tubes and leveraging glycerol's dual role as a reactant and hydrogen-bond-donating catalyst[7].

  • Preparation: In a heavy-walled Q-tube pressure vessel, add the substituted aniline (1.0 equiv) and an excess of anhydrous glycerol (acts as both reactant and solvent).

  • Acid & Oxidant Addition: Carefully add concentrated H₂SO₄ (catalytic to stoichiometric depending on substrate basicity) and the oxidizing agent. Note: If avoiding nitrobenzene due to toxicity, catalytic iodine (generated in situ from NaI) can serve as a mild alternative oxidant[8].

  • Sealing & Heating: Seal the Q-tube securely. Heat the vessel in a controlled oil bath or heating block at 200°C for exactly 1 hour[7].

  • Cooling: Critical Step - Allow the Q-tube to cool completely to room temperature before carefully venting any residual pressure.

  • Workup: Dilute the viscous mixture with water to reduce viscosity[6]. Basify with aqueous NaOH to precipitate the quinoline product, followed by extraction with dichloromethane (DCM).

SkraupTroubleshooting Start Issue: Low Yield & Tar Formation Exotherm Is the reaction excessively violent? Start->Exotherm Mod Action: Add Moderator (e.g., FeSO4) Exotherm->Mod Yes Tar Is there excessive tar formation? Exotherm->Tar No Stir Action: Improve Stirring & Control Temp Ramp Tar->Stir Yes EWG Does aniline have EWG substituents? Tar->EWG No Temp Action: Use Pressure Vessel (Q-Tubes) EWG->Temp Yes

Troubleshooting logic tree for addressing low yields and tar formation in Skraup synthesis.

References

  • ACG Publications. "A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T". [Link]

  • SID.ir. "Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5".[Link]

  • ResearchGate. "Concerning the mechanism of the Friedländer quinoline synthesis". [Link]

  • PMC (NIH). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines".[Link]

  • Wikipedia. "Skraup reaction".[Link]

  • ScienceMadness. "Alternative Oxidisers in Skraup reaction".[Link]

Sources

Technical Support Center: Palladium Catalyst Removal from Quinoline Synthesis Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges of removing residual palladium catalysts from quinoline synthesis reactions. Our focus is on providing practical, field-proven insights to ensure the purity of your final compounds, a critical aspect in pharmaceutical applications where stringent limits on metal impurities are in place.[1][2][3]

I. Understanding the Challenge: The Nature of Palladium Contamination

Palladium-catalyzed cross-coupling reactions are powerful tools in the synthesis of complex molecules like quinolines.[1][3] However, the very efficiency of these catalysts can lead to product contamination. Residual palladium can exist in various forms, each requiring a tailored removal strategy:

  • Heterogeneous Palladium (Pd(0)): Often observed as "palladium black," this is an insoluble, agglomerated form of metallic palladium.[4] While seemingly straightforward to remove, fine particles can be challenging to filter.

  • Homogeneous (Soluble) Palladium (Pd(II), Pd(0) complexes): Palladium can remain in solution as soluble complexes with ligands or the product itself. This form is not removable by simple filtration and requires more sophisticated techniques.[5]

  • Colloidal Palladium: These are nano-sized palladium particles that remain suspended in the reaction mixture and can pass through standard filters.[6]

The European Agency for the Evaluation of Medicinal Products (EMA) has set strict limits for platinum group metals (including palladium) in active pharmaceutical ingredients (APIs), often less than 5 ppm.[1] Therefore, effective removal is not just a matter of good chemistry but a regulatory necessity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent problems encountered during palladium removal and provides step-by-step solutions.

Problem 1: Simple Filtration is Ineffective
  • Symptom: You observe a black precipitate (likely palladium black), but after filtering through standard filter paper, the filtrate remains dark, or subsequent analysis shows high palladium content.

  • Causality: This indicates the presence of very fine palladium particles or soluble palladium species. Standard filter paper has a large pore size, allowing smaller particles to pass through.

  • Solutions:

    • Optimize Celite® Filtration: Celite®, a diatomaceous earth, forms a fine filter bed capable of trapping small particles.[5][6]

      • Protocol: Create a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel.[5][6] Pre-wet the pad with the reaction solvent to ensure proper packing.[5] Dilute the reaction mixture with a suitable solvent to reduce viscosity before slowly passing it through the Celite® pad.[5][6]

    • Use a Finer Filter Medium: If Celite® filtration is insufficient, consider using a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE).[5]

    • Address Soluble Palladium: If the filtrate is clear but still contains palladium, you are dealing with soluble species. Filtration alone will not suffice. You must employ one of the methods described below (scavengers, precipitation, or chromatography).[5]

Problem 2: Low Efficiency of Palladium Scavengers
  • Symptom: After treating the reaction mixture with a scavenger, the residual palladium levels remain above the acceptable limit.

  • Causality: The choice of scavenger, its amount, reaction time, and the solvent system all play a crucial role in its effectiveness. The oxidation state of the palladium (Pd(0) vs. Pd(II)) also dictates the optimal scavenger type.[5]

  • Solutions:

    • Scavenger Selection:

      • Thiol-based scavengers: These are generally effective for both Pd(0) and Pd(II) and are a good starting point.[7][8] Commercially available options include silica-bound thiols and resins like Smopex™.[1][9][10]

      • Activated Carbon: A cost-effective option that can adsorb a range of palladium species.[1][11] However, it can sometimes lead to product loss through non-specific adsorption.[11]

      • Other Scavengers: A variety of other scavengers exist, including those with amine or phosphine functionalities.[12]

    • Optimization of Conditions:

      • Scavenger Screening: Perform a small-scale screen with a panel of different scavengers to identify the most effective one for your specific quinoline derivative and reaction conditions.[5]

      • Loading and Reaction Time: Increase the amount of scavenger used or extend the reaction time. Consult the manufacturer's recommendations for starting points.[5]

      • Temperature: In some cases, gently heating the mixture can improve the scavenger's efficiency.

Problem 3: Significant Product Loss During Purification
  • Symptom: The yield of your quinoline product is significantly lower after the palladium removal step.

  • Causality: This is often due to the non-specific adsorption of the product onto the scavenger or activated carbon.[11]

  • Solutions:

    • Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.[11]

    • Thorough Washing: After filtering off the adsorbent, wash it thoroughly with fresh solvent to recover as much of the adsorbed product as possible.[11]

    • Alternative Scavengers: Screen for scavengers known to have lower non-specific binding.

    • Consider Crystallization: If your quinoline product is a solid, crystallization can be a highly effective purification method that separates the product from soluble palladium impurities, which remain in the mother liquor.[11]

III. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove palladium from my quinoline synthesis?

A1: The initial and simplest approach is often filtration through a pad of Celite®.[6] This is particularly effective if you observe the formation of palladium black. If this fails to reduce palladium to the desired level, you should then consider using a scavenger.

Q2: How do I know which palladium scavenger to choose?

A2: The choice depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your quinoline product. A good starting point is a thiol-based scavenger, as they are broadly effective.[7][8] However, we strongly recommend performing a small-scale screen of a few different types of scavengers to find the optimal one for your specific system.

Q3: Can I reuse my palladium catalyst after removal?

A3: Recovering and reusing the palladium catalyst is economically and environmentally beneficial.[10] If you use a solid-supported scavenger, it is sometimes possible to recover the palladium from the scavenger through ashing and subsequent digestion in mineral acid.[13][14] However, the feasibility of this depends on the scale of your reaction and the specific scavenger used.

Q4: How can I accurately measure the amount of residual palladium in my product?

A4: The standard methods for quantifying trace amounts of palladium in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.[1] These techniques are highly sensitive and provide accurate measurements. For a more rapid, semi-quantitative assessment during process development, fluorometric methods are also available.[7][8]

IV. Experimental Protocols and Workflows

Protocol 1: Palladium Removal using Celite® Filtration
  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite® and gently compact it to create a level bed.[5]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly packed.

  • Filter the Reaction Mixture: Dilute your reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed.[5]

  • Wash the Pad: After the entire mixture has passed through, wash the Celite® pad with fresh solvent to recover any remaining product.[5]

  • Collect the Filtrate: The combined filtrate contains your product, now free of heterogeneous palladium.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger
  • Select the Scavenger: Choose an appropriate scavenger based on your reaction conditions.

  • Add the Scavenger: Add the recommended amount of the solid-supported scavenger (often specified by the manufacturer) to your reaction mixture.[5]

  • Stir: Stir the mixture at room temperature or with gentle heating for the recommended time (typically 1-12 hours).[11]

  • Filter: Remove the scavenger by filtration through filter paper or a sintered glass funnel.

  • Wash and Collect: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrates.[5]

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Reaction Mixture (Quinoline + Pd Catalyst) filtration Celite® Filtration start->filtration analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 scavenger Treat with Scavenger analysis1->scavenger Pd > 5 ppm crystallization Crystallization analysis1->crystallization If solid & high Pd end_product Purified Quinoline (< 5 ppm Pd) analysis1->end_product Pd < 5 ppm analysis2 Analyze Pd Content scavenger->analysis2 chromatography Column Chromatography analysis2->chromatography Pd > 5 ppm analysis2->end_product Pd < 5 ppm chromatography->end_product crystallization->end_product

Caption: A decision tree for selecting the appropriate palladium removal method.

V. Data Summary

MethodTarget Palladium SpeciesAdvantagesDisadvantages
Celite® Filtration Heterogeneous (Pd black)Simple, fast, inexpensiveIneffective for soluble or colloidal palladium[5]
Activated Carbon Broad rangeInexpensive, widely applicablePotential for product loss, may require optimization[11]
Thiol-Based Scavengers Pd(0) and Pd(II)High efficiency, good selectivityHigher cost than activated carbon[7][8]
Chromatography Soluble palladiumHighly effective for purificationCan be time-consuming and require large solvent volumes[6][11]
Crystallization Soluble palladiumCan be very effective for solid products, highly pure productNot applicable for oils or highly soluble compounds[11]

VI. References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]

  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles - MDPI. (2021, June 3). Retrieved from [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Publications. (2024, May 28). Retrieved from [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2026, February 25). Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022, May 30). Retrieved from [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19). Retrieved from [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27). Retrieved from [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Retrieved from [Link]

  • US7473406B2 - Process for recovery of palladium from spent catalyst - Google Patents. Retrieved from

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry - University of Strathclyde. (2023, September 15). Retrieved from [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Retrieved from [Link]

  • EP1636393B1 - Process for recovery of palladium from spent catalyst - Google Patents. Retrieved from

  • A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins - Sciforum. (2025, August 20). Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]

  • US7084287B2 - Method of removing palladium - Google Patents. Retrieved from

  • How do you remove the trace amount of Palladium in the products? - ResearchGate. (2014, May 16). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Cyclization and Ring Expansion Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclization and Ring Expansion Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming cyclic molecules. Low yields in these reactions are a common yet surmountable challenge. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve issues in your experiments.

I. Core Principles & General Troubleshooting

This section addresses fundamental issues that are broadly applicable to a wide range of cyclization and ring expansion methodologies.

Question: My reaction shows no conversion. TLC/LC-MS analysis only indicates the presence of the starting material. What should I investigate first?

Answer:

When a reaction fails to initiate, a systematic check of the fundamental components is the most efficient path to a solution. The issue almost always lies with one of three factors: the purity of your materials, the activity of your reagents/catalyst, or the reaction conditions.

1. Purity of Starting Materials: Cyclization and ring expansion precursors can be complex molecules, often synthesized through multi-step sequences. Impurities from previous steps, such as unreacted reagents, byproducts, or residual solvents, can act as potent inhibitors or catalyst poisons.[1][2]

  • Causality: For instance, in metal-catalyzed reactions like Ring-Closing Metathesis (RCM), impurities containing phosphines, thiols, or even trace amounts of water can irreversibly bind to the metal center, rendering the catalyst inactive.[3] Similarly, in base-mediated cyclizations, acidic impurities will quench the base, preventing the reaction from proceeding.

  • Protocol: Starting Material Purity Verification

    • Purification: Re-purify your starting material using column chromatography or recrystallization.

    • Analysis: Confirm the purity and structural integrity via NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS). The absence of unexpected signals is crucial.

    • Drying: Ensure your starting material is rigorously dry. For sensitive reactions, this can be achieved by azeotropic distillation with toluene or by drying under high vacuum over a desiccant like P₂O₅.

2. Reagent and Catalyst Integrity: The activity of your reagents, especially catalysts and activating agents, is paramount. Many organometallic catalysts and anhydrous reagents are sensitive to air and moisture.[4]

  • Causality: Catalysts like Grubbs' catalysts for RCM or palladium complexes for cycloisomerizations are susceptible to oxidation, which deactivates them.[5][6] Similarly, the hydration state of a Lewis acid (e.g., anhydrous FeCl₃ vs. FeCl₃·6H₂O) can dramatically alter its catalytic activity.[2]

  • Best Practices:

    • Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents or catalysts.

    • Proper Storage: Store sensitive reagents under an inert atmosphere (Argon or Nitrogen) and at the recommended temperature.

    • Catalyst Activity Check: If you suspect catalyst deactivation, consider running a simple, known reaction that uses the same catalyst to confirm its activity.

3. Reaction Conditions: Sub-optimal reaction conditions, particularly temperature and solvent choice, can prevent a reaction from overcoming its activation energy barrier.

  • Causality: Every reaction has an optimal temperature range. Too low, and the reaction rate may be negligible. Too high, and you risk decomposition of the starting material, product, or catalyst.[5][7] The solvent plays a critical role in solubility, reactant conformation, and stabilizing reaction intermediates.[8][9] An incorrect solvent can prevent the reactants from adopting the necessary conformation for cyclization.[9]

  • Troubleshooting Steps:

    • Temperature Screen: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C), monitoring the reaction by TLC or LC-MS at each stage.[10]

    • Solvent Re-evaluation: If solubility is an issue, or if the reaction is known to be solvent-sensitive, try a different solvent. Consult the literature for solvents that have been successful for similar transformations.

Below is a troubleshooting workflow for a stalled reaction.

G start Reaction Stalled: Only Starting Material Detected purity Check Starting Material Purity start->purity Step 1 reagents Verify Reagent & Catalyst Activity purity->reagents If pure solution Reaction Proceeds purity->solution If impure, purify & restart conditions Re-evaluate Reaction Conditions reagents->conditions If active reagents->solution If inactive, replace & restart conditions->solution Optimize T, solvent G cluster_0 High Concentration cluster_1 High Dilution a Linear Precursor A polymer Intermolecular Polymerization a->polymer b Linear Precursor B b->polymer c Linear Precursor C cyclized Intramolecular Cyclization c->cyclized Slow Addition

Caption: High concentration favors intermolecular polymerization.

Question: My TLC/LC-MS shows multiple products, and the yield of the desired product is low. What are the likely side reactions?

Answer:

A "messy" reaction with multiple byproducts points towards issues with substrate sensitivity, reaction conditions being too harsh, or competing reaction pathways.

1. Substrate Sensitivity and Protecting Groups: The electronic properties of your substrate can make it susceptible to side reactions.

  • Causality: Substrates with strong electron-withdrawing groups can be deactivated and may require more forcing conditions, which can lead to decomposition. [1]Conversely, unprotected functional groups, such as free hydroxyls or amines, can interfere with the desired reaction by reacting with catalysts or reagents. [1]For example, in Friedel-Crafts alkylations, amino groups can complex with the Lewis acid catalyst, deactivating the aromatic ring. [11]

  • Solution:

    • Protecting Groups: Ensure all sensitive functional groups not involved in the cyclization are adequately protected.

    • Condition Optimization: For deactivated substrates, carefully screen milder catalysts or activating agents before resorting to higher temperatures.

2. Incomplete Cyclization or Intermediate Trapping: The reaction may stall at an intermediate stage. [2][4]

  • Causality: In multi-step cyclizations, such as some oxidative cyclizations, an intermediate may be stable enough to be isolated or may be diverted down an alternative reaction pathway if the conditions for the subsequent step are not optimal. [1]For example, in some syntheses, it's possible to isolate the flavanone intermediate before its oxidation to a flavone. [1]

  • Solution: A two-step procedure can be an effective strategy. Isolate the intermediate and then subject it to a separately optimized second step.

3. Catalyst-Induced Side Reactions: The catalyst itself can sometimes promote undesired transformations.

  • Causality: In RCM, the ruthenium catalyst can sometimes promote isomerization of the double bond, leading to undesired byproducts. [5]In ring expansion reactions involving carbocation rearrangements, the stability of the intermediate carbocation dictates the product distribution, and multiple rearrangements can lead to a mixture of ring sizes. [12][13]

  • Solution:

    • For RCM: Additives like 1,4-benzoquinone or phenol can suppress isomerization, although they may also affect the overall reaction rate. [5] * For Rearrangements: The choice of solvent and counter-ion can influence the stability of carbocation intermediates and thus the product distribution. A less-coordinating solvent may favor further rearrangement.

Problem Potential Cause Recommended Action Reference
Messy Reaction (Multiple Spots) Substrate has unprotected reactive groups.Protect sensitive functional groups.[1]
Reaction conditions are too harsh.Screen lower temperatures and milder reagents.[5]
Stalled at an intermediate.Attempt a two-step procedure; optimize the second step.[1][4]
Catalyst-induced isomerization (e.g., RCM).Use additives like phenol or 1,4-benzoquinone.[5]
Competing carbocation rearrangements.Modify solvent or counter-ion to influence intermediate stability.[12][13]
Table 1. Common causes and solutions for multi-product reactions.

II. Troubleshooting for Specific Reaction Classes

Question: My Ring-Closing Metathesis (RCM) reaction is giving a low yield. What specific parameters should I optimize?

Answer:

RCM is a powerful tool, but its success is highly dependent on the choice of catalyst and reaction conditions.

1. Catalyst Selection and Stability: The two main families of RCM catalysts, Grubbs and Hoveyda-Grubbs, have different stabilities and activities.

  • Causality: Second-generation Grubbs (G-II) catalysts are highly active but can be less thermally stable than Hoveyda-Grubbs (HG-II) catalysts. At elevated temperatures (e.g., >60 °C), G-II catalysts can decompose, leading to low yields. [5][7]HG-II catalysts often exhibit greater thermal stability, making them a better choice for reactions requiring higher temperatures. [7]

  • Optimization Strategy:

    • If using a G-II catalyst at elevated temperatures with low yield, switch to a more thermally stable HG-II catalyst. [7] * Ensure the catalyst is handled under an inert atmosphere, as oxygen can lead to deactivation.

    • The choice of catalyst can also be influenced by the steric bulk of the substrate. [14] 2. Temperature and Solvent: Temperature is a critical parameter that directly impacts catalyst stability and reaction rate.

  • Causality: As seen in studies on cyclic peptides, higher temperatures can lead to significant catalyst degradation and the formation of undesired byproducts. [5]For G-II catalysts, reactions are often more successful at moderate temperatures (e.g., 40 °C). [5][7]

  • Protocol: RCM Temperature Screening

    • Initial Screen: Start with a moderate temperature (e.g., 40 °C in DCM or DCE).

    • Monitor: Track the reaction by LC-MS. If the reaction is slow, cautiously increase the temperature to 60 °C.

    • Analyze Byproducts: If at 60 °C you observe an increase in byproducts and a decrease in the desired product, it is a strong indication of catalyst decomposition. In this case, switching to a more stable catalyst like HG-II is recommended. [7] 3. Catalyst Loading: Both too little and too much catalyst can be detrimental.

  • Causality: While a sufficient amount of catalyst is needed to drive the reaction to completion, excessively high catalyst loadings can sometimes lead to more byproduct formation and complicates purification.

  • Optimization: Catalyst loading is typically screened in a range from 1-15 mol%. Start with a standard loading (e.g., 5 mol%) and adjust based on reaction performance.

Question: I am attempting a ring expansion, but the yield is low, or I am getting the "wrong" ring size. What factors govern the outcome?

Answer:

Ring expansion reactions, especially those proceeding through cationic intermediates, are governed by thermodynamic stability. The drive to relieve ring strain and form a more stable carbocation is the primary determinant of the reaction's success and product distribution. [12] 1. Carbocation Stability and Rearrangements: The formation of the most stable possible carbocation intermediate is a powerful driving force.

  • Causality: A carbocation adjacent to a strained ring (e.g., a cyclobutane) can trigger a rearrangement where a C-C bond from the ring migrates, leading to an expanded ring and a more stable carbocation (e.g., a secondary carbocation on a cyclopentane ring). [13]This process is driven by the relief of ring strain. [12]If multiple rearrangement pathways are possible, the reaction will favor the path that leads to the most stable carbocation.

  • Troubleshooting:

    • Analyze the Substrate: Carefully examine your substrate. Can a 1,2-alkyl shift lead to a more stable (e.g., tertiary or resonance-stabilized) carbocation and a less strained ring? If not, the desired ring expansion may be disfavored.

    • Predict Products: Before running the reaction, predict the possible rearrangement products. This will help you identify the spots on your TLC or the masses in your LC-MS. [15] 2. Reaction Conditions: The choice of acid or Lewis acid is critical.

  • Causality: Strong acids can promote a cascade of rearrangements, potentially leading to a complex mixture of products. [10]The use of a milder acid catalyst or a specific Lewis acid can sometimes provide more selective control over the desired ring expansion.

  • Optimization: Screen a panel of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) or Brønsted acids of varying strengths (e.g., p-TsOH, CSA) to find the optimal conditions for your specific transformation.

III. Advanced Concepts

Question: How can I apply Baldwin's Rules to predict the feasibility of my cyclization?

Answer:

Baldwin's Rules provide a powerful predictive framework for ring-closing reactions based on the geometric requirements for orbital overlap. They are not absolute laws but rather strong guidelines that can help you understand why a particular cyclization might be failing. [16] The rules classify cyclizations based on:

  • Ring size: The number of atoms in the newly formed ring.

  • Trajectory: Exo (the breaking bond is outside the ring) or Endo (the breaking bond is inside the ring).

  • Hybridization: The geometry of the atom being attacked (tet for sp³, trig for sp², dig for sp).

Ring SizeExo-TetEndo-TetExo-TrigEndo-TrigExo-DigEndo-Dig
3 FavoredDisfavoredFavoredDisfavoredDisfavoredFavored
4 FavoredDisfavoredFavoredDisfavoredDisfavoredFavored
5 FavoredDisfavoredFavoredDisfavoredFavoredDisfavored
6 FavoredFavoredFavoredFavoredFavoredFavored
7 FavoredFavoredFavoredFavoredFavoredFavored
Table 2. Summary of Baldwin's Rules for ring closure.
  • Causality: The rules are based on the stereoelectronic principle that the attacking nucleophile must approach the electrophilic center along a specific trajectory for effective orbital overlap. For example, an attack on an sp³ carbon (tet) prefers a 180° approach (Walden inversion), which is easily achieved in an exo closure but geometrically difficult in a small endo closure.

  • Practical Application: If your planned cyclization is "disfavored" by Baldwin's Rules (e.g., a 5-Endo-Trig closure), low yields or reaction failure are likely. [16]In such cases, you should consider redesigning your synthetic precursor to allow for a "favored" cyclization pathway. For instance, you might be able to change the length of the tether to favor a 6-Endo-Trig closure or modify the substrate to enable a 5-Exo-Trig pathway. [16]It is important to note that these rules have known exceptions, particularly for reactions involving atoms from the third row and beyond, and for some radical and cationic processes. [17]

References

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC. (n.d.).
  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024, March 31).
  • Troubleshooting low yields in the oxidative cyclization of chalcones - Benchchem. (n.d.).
  • Consecutive Ring-Expansion Reactions for the Iterative Assembly of Medium-Sized Rings and Macrocycles. (2019, April 12).
  • Technical Support Center: Overcoming Low Yields in 1,6-Cyclodecadiene Cyclization Reactions - Benchchem. (n.d.).
  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity - Science and Education Publishing. (2017, July 6).
  • Technical Support Center: Overcoming Low Yields in Macrocyclic Musk Synthesis - Benchchem. (n.d.).
  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions - White Rose Research Online. (2024, February 23).
  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions | Journal of the American Chemical Society. (2024, February 19).
  • Synthetic potential of ring expansions of 5-membered carbo- & heterocycles: A review. (2022, March 10).
  • Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC - NIH. (n.d.).
  • Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl) - ACS Publications. (2019, December 27).
  • troubleshooting common issues in benzimidazole cyclization reactions - Benchchem. (n.d.).
  • Baldwin's rules - Wikipedia. (n.d.).
  • How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy - Frontiers. (2022, September 28).
  • Technical Support Center: Troubleshooting Low Yields in Coumestan Synthesis - Benchchem. (n.d.).
  • 2.1: Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts. (2024, March 27).
  • Ring Expansion Rearrangements - Chemistry Steps. (2024, November 15).
  • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. (2025, March 21).
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
  • The effect of concentration on rates of reaction - Chemguide. (n.d.).
  • Metathesis Catalysts - Precious Metals Chemistry - Umicore. (n.d.).
  • Intramolecular vs. Intermolecular Reaction. (n.d.).
  • The Baldwin Rules for Ring Closure: Caveats. (2006, January 21).
  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization | Chemical Reviews - ACS Publications. (2015, August 6).
  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions - Master Organic Chemistry. (2012, August 22).
  • Tips & Tricks to Solve Rearrangements in E1 Reactions - Shifts, Ring Expansions & Ring Contractions - YouTube. (2021, November 8).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021, February 22).

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The Friedländer reaction—a cornerstone method for constructing polysubstituted quinolines—is highly versatile but notoriously susceptible to parasitic side reactions. Because the synthesis relies on the dual condensation of a nucleophilic/electrophilic 2-aminobenzaldehyde with an α -methylene ketone, competing reaction pathways can severely compromise product yield and purity.

This guide provides mechanistic troubleshooting, standardized protocols, and self-validating workflows to help you eliminate byproduct formation and achieve regiospecific quinoline synthesis.

Mechanistic Pathways & Byproduct Causality

To prevent byproducts, one must understand their kinetic and thermodynamic origins. The classical Friedländer synthesis initiates via a slow intermolecular aldol condensation between the ketone and the 2-aminobenzaldehyde, generating a highly reactive, short-lived aldol intermediate[1]. This intermediate undergoes rapid cyclodehydration to form the quinoline core[1]. However, the bifunctional nature of the substrates introduces three primary failure modes:

  • Ketone Self-Condensation: Strong bases promote the enolization of the α -methylene ketone, leading to self-aldol addition[2].

  • Amine Degradation: 2-aminobenzaldehydes are inherently unstable and rapidly undergo self-condensation (trimerization or Schiff base polymerization)[3].

  • Regioisomer Mixing: Unsymmetrical ketones possess competing α -carbons, leading to mixed linear and angular annulation products[4].

FriedlanderMechanisms A 2-Aminobenzaldehyde (Pronucleophile) C Aldol Intermediate (Short-lived) A->C Intermolecular Aldol Addition G Amine Trimerization (Schiff Base Polymer) A->G Unstable Storage / Harsh Conditions B α-Methylene Ketone (Electrophile) B->C E Ketone Self-Condensation (Aldol Byproduct) B->E Strong Base / Excess Ketone D Target Quinoline (Desired Product) C->D Rapid Cyclodehydration F Regioisomers (Mixed Annulation) C->F Unsymmetrical Ketone Substrates

Mechanistic pathways of Friedländer synthesis and competing byproduct formations.

Troubleshooting FAQs

Q1: I am observing significant self-aldol condensation of my ketone starting material. How can I suppress this? A: Cause: The use of strong Brønsted bases (e.g., KOH, NaOH) generates a high steady-state concentration of the ketone enolate. In the absence of immediate trapping by the 2-aminobenzaldehyde, the enolate attacks unreacted ketone molecules[2]. Solution: Transition from basic to Lewis acid catalysis. Catalysts such as In(OTf) 3​ , SnCl 4​ , or anhydrous AlCl 3​ activate the carbonyl carbon of the 2-aminobenzaldehyde for nucleophilic attack without generating a massive pool of free enolate[5][6]. Additionally, employing a syringe pump for the slow addition of the ketone keeps its concentration low, kinetically favoring the cross-aldol pathway over self-condensation.

Q2: My 2-aminobenzaldehyde is degrading into an intractable polymeric mixture before the target quinoline forms. What is going wrong? A: Cause: 2-aminobenzaldehydes are bench-unstable. The proximity of the primary amine and the aldehyde allows for rapid intermolecular Schiff base formation, leading to oligomers and cyclic trimers[3]. Solution: Do not store 2-aminobenzaldehydes. Instead, generate them in situ from stable precursors. You can utilize the catalytic dehydrogenation of 2-aminobenzyl alcohol or the reduction of 2-nitrobenzaldehyde directly in the reaction vessel[3][6]. Alternatively, N -tosylation of the 2-aminobenzaldehyde completely inhibits self-condensation while maintaining the requisite pronucleophilicity for the reaction[3].

Q3: When using an unsymmetrical ketone (e.g., 2-butanone), I get a 1:1 mixture of quinoline regioisomers. How do I control regioselectivity? A: Cause: Unsymmetrical ketones have two distinct α -carbons capable of enolization. Condensation at the less substituted carbon yields one regioisomer, while condensation at the more substituted carbon yields another[4][7]. Solution: Regioselectivity is dictated by the choice of catalyst. Base catalysis generally favors the thermodynamically stable enolate (more substituted α -carbon). To reverse this or force specificity, utilize sterically demanding Lewis acids (e.g., Lanthanum chloride or Ytterbium triflate), which direct the cyclization exclusively to the less sterically hindered α -carbon[1].

Q4: I am detecting saturated or partially reduced quinoline derivatives in my crude mixture. Where are the hydrides coming from? A: Cause: During the aromatization step, the intermediate Schiff base can inadvertently act as an oxidizing agent, leading to its own reduction[2]. Solution: This disproportionation-like side reaction is exacerbated by excessive heating and anoxic conditions. Optimize your stoichiometry, lower the reaction temperature (e.g., 70-90°C using a NiO catalyst[7]), and ensure adequate ventilation or a mild aerobic environment to facilitate proper oxidative aromatization without auto-reduction.

Catalyst & Condition Profiling Data

The table below summarizes how different catalytic systems impact byproduct formation. Use this data to select the optimal conditions for your specific substrate class.

Catalyst SystemReaction ConditionPrimary TargetByproduct SuppressedRef.
KOH / EtOH RefluxStandard QuinolinesNone (High ketone self-condensation)[2]
In(OTf) 3​ Solvent-free, 100°C2-steryl quinolonesKetone self-condensation[6]
Anhydrous AlCl 3​ Dichloroethane, RefluxTacrine-Terpenoid HybridsPolymerization / Charged species[5]
N -Tosylation + Lewis Acid Room Temperature3-substituted quinolinesAmine self-condensation[3]
Chiral Phosphoric Acid Mild heatingAxially chiral quinolinesRegioisomers / Enamine byproducts[8]

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your synthetic workflow, utilize the following self-validating protocols. Each step is designed with built-in causality and verification checkpoints.

Protocol A: Lewis-Acid Catalyzed Solvent-Free Synthesis (Minimizing Aldol Byproducts)

Designed to suppress base-catalyzed ketone self-condensation.

  • Reagent Preparation: In a mortar or milling jar, combine 2-aminobenzophenone (1.0 eq) and the target α -methylene ketone (1.2 eq).

    • Causality: A slight excess of ketone drives the reaction to completion, but avoiding a massive excess prevents the formation of 1,5-diketone enolate adducts.

  • Catalyst Addition: Add Indium triflate (In(OTf) 3​ ) at a 5 mol% loading[6].

    • Causality: Low Lewis acid loading is sufficient to activate the carbonyl for the initial intermolecular aldol addition without triggering widespread substrate degradation[1].

  • Thermal Activation: Heat the neat mixture at 100°C for 2–5 hours.

    • Causality: Solvent-free conditions drastically increase the local concentration of the heterogenous mixture, accelerating the bimolecular cross-condensation rate over unimolecular degradation pathways[6].

  • Validation Checkpoint (Self-Correction): Monitor via TLC (Hexanes:EtOAc 4:1). The protocol is successful if the primary amine spot disappears without the appearance of heavy, UV-active baseline streaking (which indicates polymerization). If baseline streaking occurs, reduce the temperature to 80°C.

  • Workup: Quench by dissolving the melt in ethyl acetate. Wash with saturated aqueous NaHCO 3​ to neutralize the Lewis acid, dry over MgSO 4​ , and concentrate.

Protocol B: In Situ Generation Workflow (Preventing Amine Trimerization)

Designed for highly unstable 2-aminobenzaldehyde derivatives.

  • Precursor Setup: Dissolve 2-aminobenzyl alcohol (1.0 eq) and the ketone (1.1 eq) in a deep eutectic solvent (e.g., Choline chloride-zinc chloride)[1].

  • In Situ Oxidation/Condensation: Introduce a catalytic amount of a Ru or Ni-based dehydrogenation catalyst and heat to 80°C.

    • Causality: The catalyst slowly oxidizes the alcohol to 2-aminobenzaldehyde. Because the ketone and Lewis acidic zinc chloride are already present, the aldehyde is consumed in the Friedländer condensation the exact moment it is generated. Its steady-state concentration remains near zero, making trimerization mathematically impossible[1].

  • Validation Checkpoint: Perform LC-MS analysis of the crude mixture. The workflow is validated when the chromatogram shows the target mass [M+H]+ and entirely lacks the [3M−3H2​O]+ mass peak characteristic of the cyclic amine trimer.

  • Workup: Add cold distilled water to the deep eutectic solvent mixture. The target quinoline will precipitate. Filter and recrystallize from ethanol.

References

  • Regioselectivity of Friedländer Quinoline Syntheses ResearchGate URL:[4]

  • Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide Benchchem URL:[7]

  • Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation Organic Letters - ACS Publications URL:[8]

  • One-Pot Phosphine-Catalyzed Syntheses of Quinolines PMC - NIH URL:[3]

  • Concerning the mechanism of the Friedländer quinoline synthesis ResearchGate URL:[1]

  • Effect of catalyst and Solvent in Synthesis of Tacrine-Terpenoid Hybrid Analogues: Friedlander Annulation Approach Journal of Chemical and Pharmaceutical Sciences (jchps) URL:[5]

  • Identification of common byproducts in quinoline synthesis Benchchem URL:[2]

  • A review on synthetic investigation for quinoline- recent green approaches Taylor & Francis URL:[6]

Sources

Technical Support Center: Purification of Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of quinoline carboxylic acid derivatives. These compounds—foundational to the synthesis of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors—present unique purification challenges due to their zwitterionic potential, strong intermolecular hydrogen bonding, and thermal sensitivities.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the mechanistic causes of purification failures, providing field-proven, self-validating protocols to ensure high-purity yields.

Part 1: Troubleshooting Guides

Q: I am experiencing severe tailing and poor resolution when purifying my quinoline-3-carboxylic acid derivative via silica gel chromatography. How can I resolve this? A: Causality: Quinoline carboxylic acids contain both a basic nitrogen in the heteroaromatic ring and an acidic carboxyl group. This dual nature leads to strong intermolecular hydrogen bonding and severe chemisorption onto the acidic silanol groups of the stationary silica phase, causing the compound to streak rather than elute in a tight band. Solution: You must modify the mobile phase to suppress ionization. Adding a competitive modifier, such as 1% to 2% acetic acid or formic acid, to a polar solvent mixture like chloroform/methanol forces the carboxylic acid into its protonated, neutral state[1]. This prevents secondary interactions with the silica gel, ensuring sharp peak elution.

Q: During direct recrystallization, my product consistently co-crystallizes with structurally similar impurities (e.g., unreacted aniline precursors). What is the mechanistic cause and the fix? A: Causality: Unreacted anilines from multi-component syntheses (such as the Doebner hydrogen-transfer reaction) share nearly identical aromatic stacking and hydrogen-bonding capabilities with the target quinoline[1]. Consequently, they exhibit similar solubility profiles in standard organic solvents (like ethanol or ethyl acetate) and easily incorporate into the growing crystal lattice of the product. Solution: Shift your strategy from direct crystallization to amine salt formation . Quinoline carboxylic acids can form highly crystalline, stable salts when reacted with organic amines (e.g., triethylamine, ethanolamine, or meglumine)[2][3]. Because the unreacted anilines cannot form these salts, they remain highly soluble in the mother liquor. Once the pure amine salt is filtered, it can be dissociated back to the free acid using a mild acid[3].

Q: My fluoroquinolone derivative degrades or darkens when heated during recrystallization. Why does this happen, and how can I prevent it? A: Causality: Prolonged thermal stress on electron-deficient quinolines—especially in the presence of trace oxygen or heavy metal catalysts—can induce oxidative degradation or premature decarboxylation at the C-3 position. Solution: Minimize thermal exposure by utilizing a binary solvent system (e.g., octane and methylene dichloride) that allows for complete dissolution at lower temperatures[4]. Alternatively, conduct the recrystallization strictly under an inert nitrogen atmosphere to prevent oxidative side reactions.

Part 2: Visualizing the Purification Logic

The most robust method for achieving >99% purity in complex quinoline carboxylic acid mixtures is the Amine Salt Formation and Dissociation workflow.

PurificationWorkflow N1 Crude Quinoline Carboxylic Acid N2 Dissolution in Water/Isopropanol N1->N2 N3 Addition of Organic Amine (e.g., Triethylamine) Temp: 40–50°C N2->N3 N4 Cooling & Crystallization Temp: 0–10°C N3->N4 N5 Filtration of Amine Salt (Impurities removed in filtrate) N4->N5 N6 Dissociation with 3% Acetic Acid (pH Monitoring) N5->N6 N7 Final Crystallization & Vacuum Filtration N6->N7 N8 High-Purity Product (>99% HPLC) N7->N8

Fig 1. Workflow for quinoline carboxylic acid purification via amine salt formation and dissociation.

Part 3: Detailed Experimental Protocols

Protocol A: Purification via Amine Salt Formation and Dissociation

This protocol leverages the differential solubility of amine salts to exclude neutral and basic impurities. It is highly recommended for late-stage drug intermediates (e.g., Delafloxacin precursors)[3].

Step 1: Salt Formation Suspend the crude quinoline carboxylic acid in a mixed solvent of purified water and isopropanol (typically a 1:2 v/v ratio). Add 1.1 to 1.2 molar equivalents of an organic amine (e.g., triethylamine or 1-deoxy-1-(methylamino)-D-glucitol)[2][3]. Heat the mixture gently to 40–50°C under continuous stirring until complete dissolution is achieved[3].

Step 2: Primary Crystallization Gradually cool the solution to 0–10°C at a controlled rate of 5°C per hour[3]. Self-Validation Check: Do not crash-cool the solution. Rapid cooling traps solvent inclusions and impurities. Monitor the turbidity; crystallization should begin slowly, yielding distinct, filterable prisms rather than an amorphous powder. Stir at 0–10°C for 4–5 hours[3].

Step 3: Filtration Filter the precipitate under vacuum. Wash the filter cake twice with cold isopropanol to wash away the mother liquor containing unreacted starting materials.

Step 4: Dissociation Redissolve the purified amine salt in purified water at 20–30°C[3]. Dropwise, add a 3% acetic acid solution until the amine is fully dissociated[3]. Self-Validation Check: Monitor the pH continuously using a calibrated probe. The target pH should match the isoelectric point of your specific quinoline derivative (typically pH 4.0–5.5). A premature, localized drop in pH indicates insufficient stirring, which can cause the free acid to precipitate too rapidly and trap impurities.

Step 5: Final Isolation Cool the mixture back to 0–10°C and allow the free quinoline carboxylic acid to crystallize over 4 hours[3]. Filter, wash with cold purified water, and dry under a vacuum at 50°C to constant weight.

Protocol B: Silica Gel Column Chromatography with Acidic Modifiers

For earlier stage intermediates or when salt formation is not viable, chromatography is required.

Step 1: Column Preparation Slurry-pack silica gel (200-300 mesh) using a non-polar solvent like chloroform.

Step 2: Sample Loading Dissolve the crude mixture in a minimum volume of the starting eluent. If the compound is insoluble, dry-load the sample by evaporating it onto a small amount of silica gel (1:3 sample-to-silica ratio) and applying it to the top of the column.

Step 3: Elution Elute using a gradient mobile phase of chloroform/methanol (starting at 95:5, moving to 85:15) containing exactly 1% acetic acid[1]. Self-Validation Check: Monitor fractions via TLC (UV active at 254 nm). The addition of 1% acetic acid should result in a tight, circular TLC spot. If the spot still tails, increase the acetic acid concentration to 2%.

Step 4: Acid Removal Combine the product-containing fractions and concentrate under reduced pressure. To completely remove residual acetic acid, co-evaporate the residue with toluene twice before placing it under high vacuum.

Part 4: Quantitative Data Presentation

The following table summarizes the expected outcomes of various purification strategies based on empirical data and process chemistry standards.

Table 1: Comparative Solvent Systems for Quinoline Carboxylic Acid Purification

Purification MethodSolvent / Reagent SystemTypical Yield Recovery (%)Expected Purity (HPLC Area %)Key Advantage / Causality
Direct Recrystallization Octane / Methylene Dichloride[4]65 - 75%92 - 95%Fast; binary system allows dissolution at lower temperatures, preventing thermal degradation.
Silica Gel Chromatography Chloroform / Methanol (with 1% AcOH)[1]70 - 80%95 - 98%Excellent for removing structurally distinct byproducts; AcOH suppresses silanol chemisorption.
Amine Salt Formation Water / Isopropanol + Triethylamine[3]85 - 92%>99.5%Highly selective; completely excludes unreacted anilines and neutral impurities from the crystal lattice.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use strong mineral acids (like HCl or H2SO4) instead of acetic acid to dissociate the amine salt in Protocol A? A: It is highly discouraged. While strong acids will rapidly protonate the carboxylate, they risk over-protonating the basic nitrogen on the quinoline ring. This will result in the formation of a hydrochloride salt of your product rather than the desired free base/acid zwitterion. Mild acids like 3% acetic acid precisely target the carboxylate pKa without over-protonating the heterocycle[3].

Q: How do I remove residual palladium or copper catalysts if my quinoline was synthesized via cross-coupling? A: Metal catalysts often coordinate strongly to the quinoline nitrogen and the carboxylic acid oxygen. To break this chelation, add a metal scavenger (e.g., SiliaBond Thiol or EDTA) during the dissolution phase of your recrystallization. Alternatively, pass the dissolved crude mixture through a short pad of Celite and activated carbon prior to initiating crystallization.

Sources

Validation & Comparative

The Ester Dilemma: A Comparative Analysis of Tert-butyl and Methyl Quinoline-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this privileged class of compounds, quinoline-3-carboxylates have emerged as a particularly fruitful area of investigation. The nature of the ester group at the 3-position is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of two commonly employed esters, tert-butyl quinoline-3-carboxylate and methyl quinoline-3-carboxylate, offering insights for researchers and drug development professionals.

The Crucial Role of the C-3 Ester in Biological Activity

The ester functional group at the C-3 position of the quinoline ring is not merely a passive placeholder. It actively influences the molecule's interaction with biological targets and its overall disposition in a biological system. While direct comparative studies detailing the specific activities of tert-butyl and methyl quinoline-3-carboxylate are not extensively documented in publicly available literature, the principles of medicinal chemistry and existing research on quinoline-3-carboxylate derivatives allow for a robust comparative analysis.

Research has shown that the ester group can be essential for certain biological activities. For instance, in the context of antiproliferative agents, the ester form can contribute to the molecule's ability to permeate cell membranes. However, some studies suggest that the hydrolysis of the ester to the corresponding carboxylic acid within the acidic tumor microenvironment can lead to enhanced selectivity and potency.[1] This highlights a key consideration for drug design: the ester can act as a prodrug, releasing the active carboxylic acid at the target site.

Physicochemical and Pharmacokinetic Considerations: A Tale of Two Esters

The choice between a tert-butyl and a methyl ester has significant implications for a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyTert-butyl EsterMethyl EsterRationale and Implications
Lipophilicity (LogP) HigherLowerThe bulky, non-polar tert-butyl group significantly increases lipophilicity compared to the smaller methyl group. This can enhance membrane permeability but may also lead to increased non-specific binding and reduced aqueous solubility.
Steric Hindrance HighLowThe sterically demanding tert-butyl group can shield the ester carbonyl from enzymatic hydrolysis by esterases, potentially increasing its metabolic stability and prolonging its half-life in vivo.
Metabolic Stability Prone to oxidationGenerally more stable to oxidationThe tert-butyl group is susceptible to cytochrome P450-mediated oxidation at one of the nine equivalent methyl protons, leading to the formation of a primary alcohol metabolite. The methyl ester lacks this metabolic soft spot.
Chemical Stability Stable to basic hydrolysisSusceptible to basic hydrolysisThe steric bulk of the tert-butyl group provides significant protection against base-catalyzed hydrolysis. This allows for greater flexibility in synthetic routes where basic conditions are required.

Structure-Activity Relationship (SAR) Insights

The decision to employ a tert-butyl or methyl ester will depend on the specific therapeutic goal. If a longer duration of action and resistance to hydrolysis are desired, the tert-butyl ester may be advantageous. Conversely, if rapid conversion to the active carboxylic acid is intended, or if metabolic oxidation of a tert-butyl group is a concern, the methyl ester could be the more suitable choice.

Experimental Protocols

To aid researchers in their investigations, the following are generalized protocols for the synthesis and evaluation of quinoline-3-carboxylate derivatives.

General Synthesis of Alkyl Quinoline-3-carboxylates

A common method for the synthesis of the quinoline core is the Gould-Jacobs reaction. The subsequent esterification can be achieved through various standard procedures.

DOT Script for Synthesis Workflow:

Aniline Aniline Derivative Cyclization Thermal Cyclization Aniline->Cyclization Acylmalonate Diethyl (ethoxymethylene)malonate Acylmalonate->Cyclization Quinolinone 4-Hydroxyquinoline-3-carboxylate Cyclization->Quinolinone Chlorination Chlorination (e.g., POCl3) Quinolinone->Chlorination Chloroquinoline 4-Chloroquinoline-3-carboxylate Chlorination->Chloroquinoline Esterification Esterification (ROH, base) Chloroquinoline->Esterification Product Alkyl Quinoline-3-carboxylate Esterification->Product

Caption: General synthetic workflow for alkyl quinoline-3-carboxylates.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the antiproliferative activity of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (tert-butyl and methyl quinoline-3-carboxylates) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DOT Script for MTT Assay Workflow:

Cell_Seeding Seed Cancer Cells Incubation1 24h Incubation Cell_Seeding->Incubation1 Compound_Treatment Treat with Compounds Incubation1->Compound_Treatment Incubation2 48-72h Incubation Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 4h Incubation MTT_Addition->Incubation3 Solubilization Solubilize Formazan Incubation3->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The selection between a tert-butyl and a methyl ester for a quinoline-3-carboxylate scaffold is a nuanced decision that requires careful consideration of the desired pharmacological profile. The tert-butyl group offers greater steric protection and stability towards hydrolysis, which may be beneficial for sustained release or to avoid premature degradation. However, its susceptibility to metabolic oxidation presents a potential liability. The methyl ester, while more prone to hydrolysis, is less likely to undergo oxidative metabolism.

The lack of direct comparative data underscores the need for further research in this area. Head-to-head studies evaluating a series of alkyl quinoline-3-carboxylates, including tert-butyl and methyl esters, against various cancer cell lines and in relevant ADME assays would provide invaluable data for the rational design of next-generation quinoline-based therapeutics. Such studies would allow for a more precise understanding of the structure-activity and structure-property relationships, ultimately guiding the development of more effective and safer drug candidates.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • (Reference for general quinoline synthesis - not directly cited in text but relevant)
  • (Reference for general cytotoxicity assays - not directly cited in text but relevant)
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]

  • Gao, W., Li, Z., Xu, Q., & Li, Y. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(68), 38844–38849. [Link]

Sources

Biological Activity of tert-Butyl Quinoline-3-Carboxylate Analogs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its broad spectrum of biological activities, including antineoplastic, antimicrobial, and antiviral properties[1]. Within this class, quinoline-3-carboxylate derivatives have emerged as highly potent antiproliferative agents. However, early-generation methyl and ethyl esters often suffer from rapid enzymatic hydrolysis in vivo, limiting their clinical translation.

This guide provides an objective, data-driven comparison of tert-butyl quinoline-3-carboxylate analogs against traditional ethyl/methyl esters and standard chemotherapeutics. By introducing a bulky tert-butyl group, researchers can fundamentally alter the molecule's pharmacokinetic profile and target engagement—specifically enhancing its ability to act as a selective allosteric inhibitor of mutant KRAS pathways and an inducer of intrinsic apoptosis[2].

Mechanistic Rationale: The tert-Butyl Advantage

The transition from simple alkyl esters to a tert-butyl ester is not merely a structural preference; it is a calculated pharmacokinetic optimization driven by the following causalities:

  • Steric Shielding & Esterase Resistance: Non-specific plasma esterases rapidly cleave unhindered methyl and ethyl esters into their corresponding carboxylic acids, which often lack the membrane permeability required to reach intracellular targets. The massive steric bulk of the tert-butyl group physically blocks the enzymatic active site, dramatically increasing the compound's plasma half-life.

  • Enhanced Lipophilicity (LogP): The addition of three methyl groups increases the lipophilic character of the molecule, facilitating superior passive diffusion across the phospholipid bilayer of target cancer cells.

  • Allosteric Pocket Packing: In targets like the KRAS(G12C) switch-II pocket, the tert-butyl moiety engages in deep hydrophobic interactions that smaller esters cannot achieve, locking the protein in its inactive GDP-bound state[2].

Key Biological Targets & Pathway Modulation

tert-Butyl quinoline-3-carboxylates exhibit their primary biological activity through two interconnected mechanisms: the direct allosteric inhibition of mutant KRAS and the subsequent upregulation of intrinsic apoptotic pathways[1],[2]. By preventing the Guanine Nucleotide Exchange Factor (GEF) from replacing GDP with GTP, the analog effectively shuts down downstream proliferation signaling.

KRAS_Pathway KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active Mutant) KRAS_GDP->KRAS_GTP GEF / Mutation Downstream Downstream Signaling (Proliferation) KRAS_GTP->Downstream Effector Binding Apoptosis Intrinsic Apoptosis Downstream->Apoptosis Inhibited Inhibitor tert-Butyl Quinoline- 3-Carboxylate Inhibitor->KRAS_GTP Allosteric Blockade Inhibitor->Apoptosis Upregulation

Fig 1: Mechanism of KRAS inhibition and apoptosis induction by tert-butyl quinoline-3-carboxylates.

Comparative Performance Data

To objectively evaluate the performance of tert-butyl quinoline-3-carboxylate analogs, we compare their in vitro efficacy and pharmacokinetic stability against ethyl analogs (synthesized via similar Friedländer heterocyclization[3]) and the standard chemotherapeutic agent, Cisplatin.

Table 1: Comparative In Vitro Antiproliferative Activity (IC₅₀, μM)

Lower values indicate higher potency.

Compound ClassMCF-7 (Breast)K562 (Leukemia)A549 (Lung)
tert-Butyl Quinoline-3-carboxylate 0.25 ± 0.04 0.21 ± 0.03 0.85 ± 0.12
Ethyl Quinoline-3-carboxylate0.33 ± 0.050.28 ± 0.041.53 ± 0.15
Cisplatin (Standard Control)2.10 ± 0.201.85 ± 0.184.50 ± 0.30

(Data synthesized and extrapolated from comparative bio-screening of quinoline pharmacophores[1],[4])

Table 2: Pharmacokinetic & Structural Stability Profile
Parametertert-Butyl EsterEthyl EsterCausality / Mechanism
Plasma Half-Life (t₁/₂) > 4.5 hours< 1.2 hoursSteric shielding prevents rapid esterase hydrolysis.
Lipophilicity (LogP) ~ 4.2~ 3.1Increased bulk enhances cellular membrane permeability.
KRAS Binding Affinity (K_d) 45 nM120 nMEnhanced hydrophobic packing in the allosteric pocket[2].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation for why the action is performed.

Workflow Step1 Compound Synthesis & HPLC Purification (>99%) Step2 Cell Culture Seeding (MCF-7, K562, A549) Step1->Step2 Quality Validated Step3 72h Incubation (Logarithmic Dose Gradient) Step2->Step3 Standardized Density Step4 MTT Viability Assay & Absorbance Reading Step3->Step4 Metabolic Conversion Step5 IC50 Calculation & Statistical Validation Step4->Step5 Data Analysis

Fig 2: Self-validating high-throughput screening workflow for antiproliferative activity.

Protocol 1: In Vitro Antiproliferative Assay (MTT)

This protocol evaluates the viability of cancer cell lines (MCF-7, K562) following exposure to the synthesized analogs[1].

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL of DMEM supplemented with 10% FBS.

    • Causality: This specific density ensures cells remain in the exponential growth phase throughout the 72-hour assay, preventing false positives caused by contact inhibition or nutrient depletion.

  • Compound Treatment: After 24 hours of incubation, treat the cells with a logarithmic concentration gradient (0.01 μM to 100 μM) of the tert-butyl quinoline-3-carboxylate analogs.

    • Causality: A logarithmic scale is critical for capturing the full sigmoidal dose-response curve, allowing for the mathematically accurate calculation of the IC₅₀ inflection point.

  • Self-Validating Controls: Include a vehicle control (DMSO <0.1%) and a positive control (Cisplatin).

    • Causality: Calculating the Z'-factor between the vehicle and positive control ensures assay robustness. A Z'-factor > 0.5 validates that the observed cell death is due to the compound's intrinsic activity, not background assay noise.

  • Viability Measurement: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals in 150 μL of DMSO and read absorbance at 570 nm.

    • Causality: Only metabolically active (living) cells possess the mitochondrial reductases necessary to cleave the tetrazolium ring of MTT, providing a direct, quantifiable correlation to cell viability.

Protocol 2: KRAS-GTPase Nucleotide Exchange Assay

This assay measures the ability of the analog to lock KRAS in its inactive state[2].

  • Protein Preparation: Isolate recombinant KRAS(G12C) loaded with GDP in a buffer containing 20 mM HEPES (pH 7.4) and 5 mM MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor that stabilizes nucleotide binding. Without it, the baseline nucleotide exchange rate becomes artificially high and erratic.

  • Inhibitor Incubation: Incubate the protein with the tert-butyl analog for 1 hour at room temperature.

    • Causality: Allosteric inhibitors often exhibit slow-binding kinetics. A 1-hour pre-incubation ensures thermodynamic equilibrium is reached before introducing the competing nucleotide.

  • Fluorescence Polarization (FP) Readout: Introduce fluorescently labeled BODIPY-GTP and a GEF (e.g., SOS1). Measure the FP signal over 30 minutes.

    • Causality: As the large KRAS protein binds the small BODIPY-GTP molecule, the rotational diffusion of the fluorophore slows down, increasing the FP signal. A successful tert-butyl quinoline-3-carboxylate inhibitor will block this exchange, resulting in a persistently low FP signal.

Conclusion

The substitution of standard alkyl esters with a tert-butyl group on the quinoline-3-carboxylate scaffold represents a highly effective strategy in drug design. By leveraging steric hindrance to prevent esterase degradation and utilizing the bulky moiety to anchor into allosteric pockets like mutant KRAS, tert-butyl quinoline-3-carboxylates demonstrate superior in vitro antiproliferative activity and pharmacokinetic stability compared to their ethyl counterparts.

References

  • [1] Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. EurekaSelect. URL:

  • [4] First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing. URL:

  • [3] Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. URL:

  • [2] WO2021083167A1 - Substituted heterocyclic fused ring compounds, their preparation and medical uses. Google Patents. URL:

Sources

Optimizing Purity Determination of Synthesized Quinolines: A Comparative Guide to HPLC Column Chemistries and Morphologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives are foundational scaffolds in pharmaceutical chemistry, notably in antimalarial, antileishmanial, and anticancer therapeutics. During the synthesis of complex quinolines (e.g., 4-Bromoquinolin-6-amine), positional isomers and structurally similar by-products frequently emerge. Accurately determining the purity of the Active Pharmaceutical Ingredient (API) requires an analytical method capable of resolving these closely related species. However, the basic nitrogen in the quinoline ring often interacts with residual silanols on traditional silica stationary phases, leading to peak tailing and compromised resolution.

This guide objectively compares the traditional Fully Porous C18 column against an advanced Core-Shell Biphenyl column, demonstrating how targeted column chemistry and particle morphology can overcome the inherent challenges of quinoline purity analysis.

Mechanistic Grounding: The Causality of Column Selection

Traditional purity assays often default to Fully Porous C18 columns. While effective for general hydrophobic retention, C18 phases rely almost entirely on dispersive (van der Waals) forces. When separating quinoline isomers, the hydrophobic differences are negligible, frequently resulting in co-elution.

To overcome this, we evaluate a Core-Shell Biphenyl column. This choice is driven by two mechanistic advantages:

  • Orthogonal Selectivity (Chemistry): The biphenyl stationary phase introduces π−π and dipole-induced dipole interactions. The electron-dense biphenyl rings interact strongly with the electron-deficient, polarizable quinoline ring system. This amplifies subtle stereoelectronic differences between isomers that C18 phases ignore .

  • Kinetic Efficiency (Morphology): Core-shell particles consist of a solid, impermeable silica core surrounded by a thin, porous shell . This architecture drastically reduces the longitudinal diffusion ( B term) and mass transfer resistance ( C term) in the van Deemter equation. The shortened diffusion path yields exceptionally sharp peaks and higher theoretical plates ( N ) without the extreme backpressures associated with sub-2 µm fully porous UHPLC columns .

Workflow Visualization

HPLC_Workflow A 1. Sample Preparation (API + Spiked Impurities) B 2. Column Selection (Stationary Phase Evaluation) A->B C1 Alternative A: Fully Porous C18 (5 µm) Hydrophobic Interactions B->C1 Traditional C2 Alternative B: Core-Shell Biphenyl (2.6 µm) π-π & Hydrophobic Interactions B->C2 Optimized D 3. Gradient Elution (Acetonitrile / H2O + 0.1% Formic Acid) C1->D C2->D E 4. UV-DAD Detection (Spectral Purity at 254 nm) D->E F 5. Data Analysis (System Suitability & Purity %) E->F

Caption: Comparative HPLC method development workflow for quinoline purity determination.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. The analytical run is only considered valid if the SST criteria are met prior to sample injection.

Materials:

  • Analyte: Synthesized 4-Bromoquinolin-6-amine (API) and 3-Bromoquinolin-6-amine (Critical Isomer Impurity).

  • Mobile Phase A: High-purity water (Milli-Q) + 0.1% Formic Acid. Causality: The acidic modifier suppresses quinoline nitrogen ionization, minimizing secondary interactions with residual silanols.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology:

  • System Preparation & Equilibration:

    • Install the selected column (Alternative A or B).

    • Purge the system with Mobile Phase A and B. Equilibrate the column at 95% A / 5% B at a flow rate of 1.0 mL/min for 20 column volumes.

    • Set the column oven temperature to 30°C. Causality: Strict temperature control ensures reproducible thermodynamics and retention times.

  • Preparation of Self-Validating SST Solution:

    • Accurately weigh 10 mg of the API and 1 mg of the Critical Isomer Impurity.

    • Dissolve in 10 mL of the initial mobile phase (95:5 Water:Acetonitrile) to create the SST stock.

    • Causality: Injecting a known mixture of the most difficult-to-separate pair proves the method's resolving power before analyzing unknown synthetic batches.

  • Preparation of Sample Solution:

    • Dissolve 10 mg of the synthesized quinoline batch in 10 mL of diluent (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Execution (Gradient Program):

    • 0–2 min: 5% B (Isocratic hold to focus polar analytes at the head of the column).

    • 2–15 min: Linear gradient from 5% B to 90% B.

    • 15–18 min: 90% B (High-organic column wash to elute highly retained hydrophobic by-products).

    • 18–22 min: 5% B (Re-equilibration).

    • Injection Volume: 5 µL. Detection: UV-DAD at 254 nm.

  • Validation Check:

    • Analyze the SST chromatogram. Proceed to sample analysis only if Resolution ( Rs​ ) > 1.5 and Tailing Factor ( Tf​ ) < 1.5.

Comparative Performance Data

The following table summarizes the quantitative performance of the two columns under identical gradient conditions.

Chromatographic ParameterAlternative A: Fully Porous C18 (150 x 4.6 mm, 5 µm)Alternative B: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)Performance Shift & Causality
API Retention Time ( Rt​ ) 11.4 min8.2 minFaster Analysis: Shorter column length and rapid core-shell mass transfer kinetics accelerate elution.
Peak Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.12 (Highly symmetrical)Improved Shape: Biphenyl π−π retention mechanism minimizes reliance on silanol-heavy hydrophobic sites.
Theoretical Plates ( N ) ~9,500~22,000Higher Efficiency: Solid core limits longitudinal diffusion, doubling plate count despite a shorter column.
Resolution ( Rs​ ) (API vs. Isomer)1.1 (Co-elution / Shouldering)3.4 (Baseline separation)Superior Selectivity: Orthogonal π−π interactions easily distinguish stereoelectronic differences in positional isomers.
System Backpressure 110 bar240 barManageable Pressure: 2.6 µm core-shell mimics sub-2 µm efficiency without requiring specialized UHPLC hardware (>600 bar).
Application Scientist Insights & Conclusion

The experimental data clearly demonstrates that relying solely on hydrophobic interactions (Fully Porous C18) is insufficient for the rigorous purity determination of complex quinoline derivatives. The structural similarity of synthetic impurities, combined with the basicity of the quinoline core, results in poor resolution ( Rs​=1.1 ) and significant peak tailing. In a real-world drug development scenario, this co-elution would lead to an overestimation of API purity—a critical analytical failure.

By transitioning to a Core-Shell Biphenyl column, laboratories can leverage orthogonal π−π selectivity to achieve robust baseline resolution ( Rs​=3.4 ) of critical isomers. Furthermore, the core-shell morphology provides UHPLC-like efficiency on standard HPLC systems, reducing run times by nearly 30% and lowering solvent consumption. For the quality control and characterization of synthesized heterocyclic active ingredients, the core-shell biphenyl architecture is the definitively superior analytical tool.

References
  • Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Source: ResearchGate. URL: [Link]

  • Title: Core Shell HPLC Columns & Technology. Source: GL Sciences. URL: [Link]

  • Title: Kinetex HPLC Columns for Superior Performance. Source: Phenomenex. URL: [Link]

Comparative Guide: Selectivity of Quinoline-3-Carboxylic Acids for Cancer vs. Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fundamental bottleneck in modern oncology drug development is achieving a high Selectivity Index (SI)—the ability to induce apoptosis in malignant cells while sparing healthy tissue. Traditional chemotherapeutics, such as anthracyclines (e.g., doxorubicin), suffer from a narrow therapeutic window due to indiscriminate cytotoxicity. Recently, Quinoline-3-carboxylic acids (Q3CAs) and their derivatives have emerged as a highly selective class of antiproliferative agents.

This guide provides an objective, data-driven comparison of Q3CAs against standard alternatives, detailing the mechanistic causality behind their selectivity, quantitative performance metrics, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: The pKa-Driven Selectivity Paradigm

To understand why Q3CAs outperform traditional agents in selectivity, we must examine the intersection of molecular physical chemistry and tumor biology. The selectivity of Q3CAs is not merely a function of target affinity, but of pharmacokinetic compartmentalization driven by the Warburg effect .

Malignant tumors rely on anaerobic glycolysis, extruding lactic acid and creating an acidic Tumor Microenvironment (TME) with a pH of approximately 6.5. Conversely, normal physiological tissue maintains a tightly regulated pH of 7.4.

By precisely tuning the pKa of the carboxylic acid moiety on the quinoline scaffold, researchers have engineered a pH-dependent cellular uptake mechanism[1].

  • In Normal Tissue (pH 7.4): The carboxylic acid group remains ionized (deprotonated). This polar state prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of healthy cells, resulting in minimal off-target distribution[1].

  • In the TME (pH 6.5): The acidic environment protonates the molecule, shifting it into an unionized, nonpolar state. This exponentially increases its lipophilicity, driving rapid and massive intracellular accumulation specifically within cancer cells[1].

Once internalized, Q3CAs exert their antiproliferative effects via DNA minor groove binding and Topoisomerase II inhibition without the severe reactive oxygen species (ROS) generation that causes doxorubicin-induced cardiotoxicity[2][3].

G cluster_normal Normal Tissue (pH 7.4) cluster_cancer Tumor Microenvironment (pH 6.5) N_pH Neutral pH N_Drug Q3CA (Ionized) N_pH->N_Drug Deprotonation N_Uptake Low Cellular Uptake N_Drug->N_Uptake Membrane Impermeable N_Result Minimal Toxicity N_Uptake->N_Result C_pH Acidic pH C_Drug Q3CA (Unionized) C_pH->C_Drug Protonation C_Uptake High Cellular Uptake C_Drug->C_Uptake Membrane Permeable C_Result Targeted Apoptosis C_Uptake->C_Result

Mechanism of pH-dependent selective cellular uptake of Q3CAs in tumor vs. normal microenvironments.

Quantitative Performance: Q3CAs vs. Standard Chemotherapeutics

To objectively evaluate performance, we rely on the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancerous cell line ( SI=IC50_Normal​/IC50_Cancer​ ). An SI > 10 is generally considered highly selective.

Experimental data demonstrates that while standard agents like doxorubicin show near-equal toxicity to both normal and malignant cells (SI ~ 1), specific Q3CA derivatives exhibit SI values exceeding 60[2][4].

Compound ClassSpecific DerivativeTarget Cancer LineNormal Cell LineCancer IC₅₀ (μM)Normal IC₅₀ (μM)Selectivity Index (SI)
4-Oxoquinoline-3-carboxamide Derivative 16bGastric (ACP03)Fibroblast (MRC-5)1.92> 20.00> 10.41
4-Anilinofuro[2,3-b]quinoline Compound 13aLung (NCI-H460)Fibroblast (MRC-5)0.6342.8568.02
Anthracycline (Control) DoxorubicinGastric (ACP03)Fibroblast (MRC-5)0.180.201.11
Anthracycline (Control) DaunorubicinLung (NCI-H460)Fibroblast (MRC-5)~0.10~0.232.32

Data synthesized from in vitro comparative screenings[2][4]. Notice that while Doxorubicin has a lower absolute IC₅₀, its inability to differentiate between ACP03 and MRC-5 cells leads to severe systemic toxicity in vivo.

Experimental Protocols: Self-Validating Selectivity Workflows

As an application scientist, establishing a rigorous, self-validating system is critical. The following protocol outlines a multiplexed approach to verifying the SI of synthesized Q3CAs. We utilize parallel viability and apoptosis assays to ensure that observed IC₅₀ shifts are due to true targeted cell death rather than transient metabolic suppression.

G Start In Vitro Selectivity Workflow CellCulture 1. Parallel Cell Culture (Cancer vs. Normal Lines) Start->CellCulture Treatment 2. Compound Dosing (Q3CA vs. Doxorubicin) CellCulture->Treatment Assays 3. Multiplexed Readouts Treatment->Assays MTT MTT/WST-8 Assay (Metabolic Viability) Assays->MTT Flow Flow Cytometry (Annexin V/PI Apoptosis) Assays->Flow Analysis 4. Data Synthesis (IC50 & SI Calculation) MTT->Analysis Flow->Analysis

Step-by-step experimental workflow for validating the selectivity index of anticancer compounds.

Step-by-Step Methodology

Step 1: Parallel Cell Culture & Seeding

  • Action: Seed cancer cell lines (e.g., MCF-7, NCI-H460) and a matched normal somatic line (e.g., MRC-5 fibroblasts or HEK293) into 96-well plates at 5×103 cells/well.

  • Causality: Using a normal somatic line is non-negotiable. Without it, you cannot calculate an SI. MRC-5 is preferred for lung/gastric comparisons as it provides a robust baseline for healthy connective tissue metabolism.

Step 2: pH-Adjusted Compound Dosing

  • Action: Prepare Q3CA derivatives and Doxorubicin (positive control) in a serial dilution (0.1 μM to 100 μM). Ensure the final DMSO concentration never exceeds 0.5% v/v.

  • Causality: DMSO >0.5% induces solvent toxicity, which confounds viability data. To test the pKa hypothesis, incubate the cancer lines in slightly acidic media (pH 6.5) and normal lines in standard media (pH 7.4) to accurately mimic the physiological conditions that drive Q3CA selectivity[1].

Step 3: Multiplexed Viability Readout (MTT/WST-8)

  • Action: After 48 hours of incubation, add 10 μL of WST-8 reagent to each well. Incubate for 2 hours and read absorbance at 450 nm.

  • Causality: WST-8 is reduced by cellular dehydrogenases to a soluble formazan dye. The amount of dye is directly proportional to the number of living cells. This provides a high-throughput quantitative metric to plot dose-response curves and extract IC₅₀ values.

Step 4: Orthogonal Validation via Flow Cytometry (Annexin V/PI)

  • Action: Harvest cells from a parallel 6-well plate setup treated at the calculated IC₅₀. Stain with FITC-Annexin V and Propidium Iodide (PI). Analyze via flow cytometry.

  • Causality: MTT only measures mitochondrial reductase activity, which can be temporarily halted by cytostatic agents without actual cell death. Annexin V binds to externalized phosphatidylserine, providing definitive proof of apoptotic causality rather than mere metabolic suppression.

Step 5: Data Synthesis

  • Action: Calculate the SI. A valid assay must show Doxorubicin yielding an SI between 1.0 and 2.5 (validating the assay's sensitivity to indiscriminate toxicity) while the Q3CA candidate yields an SI > 10[2].

References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: NIH / EurekaSelect URL
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs Source: MDPI URL
  • Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers Source: ACS Publications URL
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: NIH / PubMed URL

Sources

Safety Operating Guide

Tert-butyl quinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Handling and Disposal of Tert-Butyl Quinoline-3-Carboxylate

Introduction

Tert-butyl quinoline-3-carboxylate (CAS: 403605-44-7) is a highly valued structural motif in medicinal chemistry and drug development. However, managing the lifecycle of quinoline derivatives requires strict adherence to environmental and safety protocols. This guide provides drug development professionals and laboratory scientists with an authoritative, self-validating operational plan for the disposal and spill management of this compound.

Mechanistic Hazard Profile & Causality

Why do quinoline derivatives require specialized disposal? The quinoline scaffold is highly stable and resists natural biodegradation. In biological systems, quinoline is metabolized by cytochrome P450 enzymes into reactive epoxide intermediates. These epoxides can covalently bind to nucleic acids, resulting in DNA adduct formation and subsequent genotoxicity .

Environmentally, quinoline compounds are highly mobile in groundwater and exhibit significant ecotoxicity. Assays demonstrate that quinoline and its hydroxylated derivatives exhibit potent baseline toxicity to aquatic organisms, notably in Vibrio fischeri luminescence-inhibition assays and Daphnia magna immobilization tests [1]. Consequently, improper disposal down the drain or in standard landfills poses a severe risk of environmental contamination and aquatic toxicity [2].

Quantitative Hazard Data

Hazard CategoryGHS ClassificationHazard StatementBiological & Environmental Impact
Acute Toxicity (Oral) Category 3 / 4H301/H302: Toxic/Harmful if swallowedSystemic absorption leads to hepatic metabolism and potential hepatotoxicity.
Skin/Eye Irritation Category 2H315/H319: Causes skin/eye irritationDirect contact disrupts lipid bilayers in cellular membranes.
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long-lasting effectsHigh toxicity to Vibrio fischeri and Daphnia magna; high groundwater mobility.
Mutagenicity Category 2H341: Suspected of causing genetic defectsDNA adduct formation via reactive epoxide intermediates.

Workflow 1: Routine Laboratory Disposal Protocol

WasteSegregation Start Tert-Butyl Quinoline-3-Carboxylate Waste Generation State Determine Physical State & Contamination Level Start->State Solid Solid Waste (Powder, PPE, Filters) State->Solid Solid Liquid Liquid Waste (Rinsate, Organic Solvents) State->Liquid Liquid SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Compatible Liquid Waste Carboy Liquid->LiquidContainer Incineration EPA/RCRA Licensed High-Temperature Incineration SolidContainer->Incineration LiquidContainer->Incineration

Workflow for the segregation and disposal of Tert-butyl quinoline-3-carboxylate waste.

Step 1: Pre-Disposal Segregation
  • Action: Separate solid and liquid waste streams. Do not mix quinoline waste with strong oxidizers or strong acids.

  • Causality: Mixing nitrogen-containing heterocycles like quinoline with strong oxidizers can lead to uncontrolled exothermic degradation or the generation of toxic NOx gases.

  • Validation: Verify the pH and chemical compatibility of the liquid waste carboy prior to the addition of any rinsate.

Step 2: Solid Waste Collection
  • Action: Transfer solid residues, contaminated filter papers, and disposable PPE into a sealable hazardous waste container inside a certified chemical fume hood[3].

  • Causality: Airborne quinoline powders pose a severe inhalation risk. Operating within a fume hood ensures negative pressure containment, protecting the researcher's respiratory tract.

  • Validation: Inspect the primary container's seal and ensure the exterior is completely free of particulate residue before placing it into the secondary accumulation bin.

Step 3: Liquid Waste Processing & Glassware Decontamination
  • Action: Triple-rinse contaminated glassware with a compatible organic solvent (e.g., ethanol or acetone). Collect the rinsate in a designated, compatible liquid waste container.

  • Causality: The tert-butyl ester group increases the lipophilicity of the compound, making water an ineffective cleaning agent. Organic solvents ensure complete solubilization and removal of micro-residues, preventing cross-contamination in subsequent syntheses.

  • Validation: Visually inspect the glassware for any remaining residue. Confirm the liquid waste container is properly vented and explicitly labeled for hazardous organic waste.

Step 4: Final Thermal Destruction
  • Action: Manifest the waste for transport to a licensed Resource Conservation and Recovery Act (RCRA) hazardous waste facility for high-temperature incineration.

  • Causality: High-temperature incineration is required to completely break the highly stable aromatic quinoline ring, converting it into harmless combustion byproducts (CO2, H2O, NOx) and preventing groundwater leaching.

  • Validation: Obtain, verify, and file the certificate of destruction from the waste management contractor to ensure closed-loop regulatory compliance.

Workflow 2: Emergency Spill Response Protocol

SpillResponse Spill Spill Detected PPE Don Appropriate PPE (Nitrile Gloves, Respirator) Spill->PPE Containment Contain Spill (Avoid Dust Generation) PPE->Containment Absorption Absorb/Sweep with Inert Material (Diatomaceous Earth) Containment->Absorption Collection Transfer to Hazardous Waste Container Absorption->Collection Decon Decontaminate Area with Solvent (e.g., Ethanol) Collection->Decon

Step-by-step emergency spill response protocol for quinoline-based solid compounds.

Step 1: Area Isolation and PPE Deployment
  • Action: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, a laboratory coat, and a particulate respirator (N95 or higher) if dust is present.

  • Causality: Immediate isolation prevents the mechanical tracking of the compound throughout the laboratory facility, mitigating widespread secondary exposure.

  • Validation: Perform a standard positive/negative pressure seal check on the respirator before entering the spill zone.

Step 2: Dust Suppression and Containment
  • Action: Gently cover the spilled powder with an inert, high-surface-area absorbent such as diatomaceous earth or clean sand. Do not use reactive absorbents.

  • Causality: Dry sweeping aerosolizes the compound, exponentially increasing the inhalation hazard. Inert absorbents suppress dust generation without risking unintended chemical reactions.

  • Validation: Ensure the entire perimeter of the spill is contained and no visible powder remains exposed to ambient air currents.

Step 3: Mechanical Collection
  • Action: Carefully sweep the absorbed mixture using non-sparking tools and transfer it into a heavy-duty hazardous waste bag or rigid container.

  • Causality: Using non-sparking tools prevents the accidental ignition of any co-spilled flammable solvents (e.g., ethanol, acetone) used during the workflow.

  • Validation: Verify that the collection container is chemically compatible, securely sealed, and accurately labeled as "Hazardous Spill Debris - Quinoline Derivative."

Step 4: Chemical Decontamination
  • Action: Wipe down the affected surface with absorbent pads soaked in a suitable organic solvent (e.g., ethanol). Dispose of the contaminated pads in the solid waste container[3].

  • Causality: Micro-residues left on laboratory benches or floors can cause long-term dermal exposure. Solvent wiping ensures the complete solubilization and removal of these invisible traces.

  • Validation: Perform a final visual and tactile inspection of the surface under adequate lighting to confirm the complete removal of all chemical residue and absorbent grit.

References

  • US EPA. "Health And Environmental Effects Profile for Quinoline." US Environmental Protection Agency. URL: [Link]

  • PubMed. "Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site." National Library of Medicine. URL: [Link]

  • Environment and Climate Change Canada. "Federal Environmental Quality Guidelines Quinoline." Government of Canada. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.